Gamma-Glu-Abu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(1-carboxypropylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-2-6(9(15)16)11-7(12)4-3-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZOZPRKGAXGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vitro Synthesis of γ-Glutamyl-α-Aminobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro synthesis of γ-glutamyl-α-amino-n-butyrate (γ-Glu-Abu), a dipeptide of interest for various research and pharmaceutical applications. The synthesis of this molecule can be achieved through both enzymatic and chemical methodologies, each offering distinct advantages. This document details the core principles, experimental protocols, and analytical techniques for the successful synthesis, purification, and characterization of γ-Glu-Abu.
Enzymatic Synthesis of γ-Glu-Abu
The enzymatic production of γ-Glu-Abu primarily leverages the catalytic activity of two key enzymes: Glutamate-Cysteine Ligase (GCL) and γ-Glutamyltranspeptidase (GGT). These enzymes exhibit a degree of substrate promiscuity, allowing for the substitution of their natural substrates with α-aminobutyrate.
Synthesis using Glutamate-Cysteine Ligase (GCL)
Glutamate-Cysteine Ligase (EC 6.3.2.2), the first enzyme in the glutathione biosynthetic pathway, catalyzes the ATP-dependent formation of a γ-glutamyl peptide bond between glutamate and cysteine. Notably, GCL from various sources has been shown to accept other amino acids, including α-aminobutyrate, as a substrate in place of cysteine.[1]
Reaction Pathway:
Experimental Protocol:
A detailed protocol for the GCL-catalyzed synthesis of γ-Glu-Abu is provided below. This protocol is a general guideline and may require optimization depending on the specific GCL enzyme used.
Materials:
-
Purified Glutamate-Cysteine Ligase (GCL) from a source such as Escherichia coli or Arabidopsis thaliana.
-
L-Glutamate
-
L-α-Aminobutyrate
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Tris-HCl buffer
-
Dithiothreitol (DTT) for enzyme stability (optional)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl (pH 8.0)
-
150 mM KCl
-
20 mM MgCl₂
-
10 mM ATP
-
50 mM L-Glutamate
-
50 mM L-α-Aminobutyrate
-
(Optional) 2 mM DTT
-
-
Enzyme Addition: Add purified GCL to the reaction mixture to a final concentration of 0.1 - 1 µM. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The reaction time can be optimized to maximize product yield.
-
Reaction Termination: Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) or by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The supernatant containing the product, γ-Glu-Abu, can be collected for purification and analysis.
Quantitative Data:
| Parameter | Value | Source Organism of GCL | Reference |
| Km for α-Aminobutyrate | 6.36 mM | Arabidopsis thaliana | [2] |
| Km for L-Glutamate | ~9.1 mM | Arabidopsis thaliana | [2] |
Synthesis using γ-Glutamyltranspeptidase (GGT)
γ-Glutamyltranspeptidase (EC 2.3.2.2) is a membrane-bound enzyme that catalyzes the transfer of a γ-glutamyl moiety from a donor, such as glutathione or L-glutamine, to an acceptor molecule, which can be an amino acid or a peptide.[3][4] By using L-glutamine as the γ-glutamyl donor and α-aminobutyrate as the acceptor, γ-Glu-Abu can be synthesized.
Reaction Pathway:
Experimental Protocol:
The following is a general protocol for the GGT-mediated synthesis of γ-Glu-Abu. Optimization of substrate concentrations, pH, and temperature may be necessary depending on the source of the GGT enzyme.
Materials:
-
Purified γ-Glutamyltranspeptidase (GGT) (e.g., from E. coli or Bacillus subtilis)
-
L-Glutamine
-
L-α-Aminobutyrate
-
Tris-HCl or Borate buffer
-
Heating block or water bath
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture in a suitable vessel with the following final concentrations:
-
100 mM Tris-HCl or Borate buffer (pH 9.0-10.0)
-
50-200 mM L-Glutamine
-
50-200 mM L-α-Aminobutyrate
-
-
Enzyme Addition: Add GGT to the reaction mixture to a final concentration of approximately 0.2 U/mL.
-
Incubation: Incubate the reaction at 37°C for 5-24 hours with gentle agitation.
-
Reaction Termination: The reaction can be stopped by heat inactivation (e.g., 95°C for 5 minutes) or by acidification.
-
Sample Preparation for Analysis: Centrifuge the mixture to remove any precipitate. The supernatant can then be used for purification and analysis.
Quantitative Data:
| Synthesized Peptide | Enzyme Source | Yield (%) | Reference |
| γ-D-Glutamyl-L-tryptophan | E. coli GGT | 66% | |
| γ-Glutamyl-methionine | B. subtilis GGT | ~40% | |
| γ-Glutamyl-(S)-allyl-cysteine | B. subtilis GGT | ~20% | |
| γ-D-Glutamyltaurine | Bacterial GGT | 71% |
Chemical Synthesis of γ-Glu-Abu
Chemical synthesis provides an alternative route to γ-Glu-Abu, offering the advantage of being independent of enzymes and potentially scalable. A one-pot, two-step procedure, adapted from the synthesis of other γ-glutamyl dipeptides, is a promising approach.
Reaction Pathway:
This method involves the formation of N-phthaloyl-L-glutamic anhydride, followed by its reaction with α-aminobutyrate and subsequent deprotection.
Experimental Protocol:
The following protocol is adapted from a method for synthesizing γ-glutamyl derivatives of sulfur-containing amino acids and may require optimization for α-aminobutyrate.
Materials:
-
L-Glutamic acid
-
Phthalic anhydride
-
Acetic anhydride
-
L-α-Aminobutyrate
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of N-Phthaloyl-L-glutamic Anhydride:
-
Heat a mixture of L-glutamic acid and phthalic anhydride at 140°C to remove water.
-
Add acetic anhydride and heat at 105°C to form the cyclic anhydride.
-
-
One-Pot Coupling and Deprotection:
-
Dissolve the N-phthaloyl-L-glutamic anhydride in DMF at room temperature.
-
Add L-α-aminobutyrate to the solution and stir.
-
After the acylation is complete (monitored by TLC or HPLC), add water and hydrazine hydrate to the reaction mixture to remove the phthaloyl protecting group.
-
Precipitate the crude product by adding ethanol at 0°C.
-
-
Purification: The crude product can be further purified by ion-exchange chromatography.
Purification and Analysis
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is an effective method for purifying γ-Glu-Abu from the reaction mixture, separating it from unreacted substrates and byproducts. A strong cation exchange resin, such as Dowex 50W, is commonly used.
Experimental Workflow:
Protocol:
-
Column Preparation: Pack a column with a strong cation exchange resin (e.g., Dowex 50WX2) and equilibrate it with deionized water.
-
Sample Loading: Adjust the pH of the crude reaction supernatant to acidic (pH ~2-3) and load it onto the column.
-
Washing: Wash the column with several column volumes of deionized water to remove unreacted anionic and neutral components.
-
Elution: Elute the bound γ-Glu-Abu using a linear gradient of a volatile base (e.g., 0-2 M ammonium hydroxide) or acid (e.g., 0-2 M HCl).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of γ-Glu-Abu using a suitable analytical method (e.g., HPLC).
-
Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final solid product.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for the quantification of γ-Glu-Abu. Since the dipeptide lacks a strong chromophore, pre-column derivatization is typically required for UV or fluorescence detection. Common derivatizing agents include o-phthalaldehyde (OPA) in the presence of a thiol, or dansyl chloride.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS provides a highly sensitive and specific method for the detection and quantification of γ-Glu-Abu without the need for derivatization. The method can be optimized to monitor the specific parent and daughter ion transitions for γ-Glu-Abu.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Conclusion
This technical guide has outlined the primary in vitro synthesis pathways for γ-glutamyl-α-aminobutyrate, encompassing both enzymatic and chemical approaches. Detailed experimental protocols, along with methods for purification and analysis, have been provided to assist researchers in the successful production and characterization of this dipeptide. The choice of synthesis method will depend on factors such as the desired scale of production, available resources, and the required purity of the final product. Further optimization of the presented protocols may be necessary to achieve maximal yields and purity for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Signaling Role of γ-L-Glutamyl-α-aminobutyric acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the biological functions of γ-L-Glutamyl-α-aminobutyric acid (γ-Glu-Abu) in cellular signaling. As a dipeptide with demonstrated bioactivity, γ-Glu-Abu's primary mechanism of action is through the activation of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor. This document details the known signaling pathways initiated by γ-Glu-Abu-CaSR interaction, presents quantitative data on its potency, and provides detailed experimental protocols for assessing its activity. Visualizations of the core signaling pathway and a representative experimental workflow are included to facilitate a comprehensive understanding of its cellular effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of γ-glutamyl peptides and their therapeutic potential.
Introduction to γ-L-Glutamyl-α-aminobutyric acid
γ-L-Glutamyl-α-aminobutyric acid (γ-Glu-Abu) is a dipeptide composed of a γ-glutamyl moiety linked to an α-aminobutyric acid residue. It belongs to a class of compounds known as "kokumi" substances, which are recognized for their ability to enhance the five basic tastes (sweet, sour, salty, bitter, and umami)[1][2]. Beyond its sensory properties, γ-Glu-Abu has been identified as a potent agonist of the Calcium-Sensing Receptor (CaSR), a critical regulator of systemic calcium homeostasis and various other physiological processes[1][3][4]. The activation of CaSR by γ-Glu-Abu initiates a cascade of intracellular signaling events, positioning this dipeptide as a molecule of interest for further investigation in cellular physiology and pharmacology.
The Primary Molecular Target: Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a pleiotropic G-protein coupled receptor (GPCR) that plays a central role in monitoring and regulating extracellular calcium levels. It is highly expressed in the parathyroid glands and kidneys but is also found in a wide range of other tissues, including the brain, bone, and gastrointestinal tract. CaSR can be activated by various endogenous and exogenous ligands, including divalent cations (e.g., Ca²⁺, Mg²⁺), polyamines, and amino acids. γ-glutamyl peptides, including γ-Glu-Abu, have emerged as a distinct class of CaSR agonists.
Upon activation, CaSR can couple to multiple G-protein subtypes, leading to the initiation of diverse downstream signaling pathways. The primary signaling cascades activated by CaSR are mediated by Gαq/11 and Gαi/o, with potential coupling to Gαs and Gα12/13 as well.
Cellular Signaling Pathways of γ-Glu-Abu
The binding of γ-Glu-Abu to the CaSR triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and the subsequent modulation of intracellular second messenger systems.
Gαq/11-Mediated Pathway: Intracellular Calcium Mobilization
The most well-characterized signaling pathway activated by CaSR agonists like γ-Glu-Abu is the Gαq/11 pathway. This cascade proceeds as follows:
-
Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates the membrane-bound enzyme phospholipase C (PLC).
-
IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of CaSR activation.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Gαi/o-Mediated Pathway: Inhibition of cAMP Production
CaSR can also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Activation of the CaSR by its agonists can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This can occur through both G-protein-dependent and independent (e.g., via β-arrestin) mechanisms and is often linked to cellular proliferation, differentiation, and survival.
Diagram of γ-Glu-Abu Signaling Pathway
References
The Allosteric Modulation of Calcium-Sensing Receptors by γ-L-Glutamyl-L-aminobutyric acid (γ-Glu-Abu): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calcium-sensing receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis. Its ability to sense minute fluctuations in extracellular calcium levels ([Ca2+]o) and subsequently modulate parathyroid hormone (PTH) secretion makes it a critical therapeutic target for disorders of calcium metabolism. Beyond its orthosteric activation by divalent cations, the CaSR is subject to allosteric modulation by a variety of endogenous and exogenous molecules, including amino acids and γ-glutamyl peptides. This technical guide provides an in-depth examination of the mechanism of action of a specific γ-glutamyl peptide, γ-L-glutamyl-L-aminobutyric acid (γ-Glu-Abu), on the CaSR. γ-Glu-Abu has been identified as a potent agonist of the CaSR, functioning as a positive allosteric modulator (PAM)[1][2]. This document details the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the downstream signaling pathways it elicits.
Quantitative Analysis of γ-Glu-Abu Activity on CaSR
The potency of γ-Glu-Abu as a CaSR agonist has been quantified through in vitro cellular assays. The most common metric used to describe its activity is the half-maximal effective concentration (EC50), which represents the concentration of γ-Glu-Abu required to elicit 50% of the maximal response.
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| γ-Glu-Abu | HEK-293 (expressing human CaSR) | Intracellular Ca2+ Mobilization | 0.21 | [1][2] |
| γ-Glu-Ala | HEK-293 (expressing human CaSR) | Intracellular Ca2+ Mobilization | >10 | |
| S-methylglutathione | HEK-293 (expressing human CaSR) | Intracellular Ca2+ Mobilization | ~0.5 (at 1.5 mM [Ca2+]o) | |
| Glutathione (γ-Glu-Cys-Gly) | HEK-293 (expressing human CaSR) | Intracellular Ca2+ Mobilization | ~3.0 |
Mechanism of Action: Positive Allosteric Modulation
γ-Glu-Abu and other γ-glutamyl peptides act as positive allosteric modulators (PAMs) of the CaSR. This means they do not bind to the same site as the primary agonist, Ca2+ (the orthosteric site), but rather to a distinct, allosteric site on the receptor's extracellular Venus flytrap (VFT) domain. The binding of γ-Glu-Abu to this allosteric site induces a conformational change in the receptor that increases its sensitivity to extracellular calcium. In essence, in the presence of γ-Glu-Abu, a lower concentration of [Ca2+]o is required to activate the receptor and trigger downstream signaling. This potentiation of the Ca2+ signal is a hallmark of positive allosteric modulation.
Signaling Pathways Activated by γ-Glu-Abu
The activation of the CaSR by γ-Glu-Abu, in the presence of extracellular calcium, initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins. The CaSR primarily couples to Gq/11 and Gi/o proteins.
Gq/11-Mediated Pathway: Intracellular Calcium Mobilization
Upon activation, the Gαq/11 subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+i), resulting in a transient increase in cytosolic calcium concentration. This increase in [Ca2+]i is the basis for the most common assay used to quantify the activity of CaSR modulators like γ-Glu-Abu.
Gq/11-mediated intracellular calcium mobilization pathway.
Gi/o-Mediated Pathway: Suppression of cAMP
Simultaneously, the activation of the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels is another important downstream consequence of CaSR activation and can be used as a functional readout in pharmacological studies.
Gi/o-mediated suppression of cAMP production.
Experimental Protocols
The characterization of γ-Glu-Abu's effect on the CaSR relies on robust and reproducible in vitro assays. The following is a detailed protocol for a common method used to determine the potency of CaSR modulators.
Intracellular Calcium Mobilization Assay in CaSR-Expressing HEK-293 Cells
This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent calcium indicator, such as Fura-2 AM, in a human embryonic kidney (HEK-293) cell line stably expressing the human CaSR.
Materials:
-
HEK-293 cells stably expressing the human CaSR
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
γ-Glu-Abu stock solution
-
Calcium chloride (CaCl2) solution
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm
Procedure:
-
Cell Culture: Culture the CaSR-HEK-293 cells in DMEM with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Wash the cell monolayer with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to each well.
-
-
Compound Addition and Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to measure the fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.
-
Establish a baseline fluorescence reading for a few cycles.
-
Add varying concentrations of γ-Glu-Abu to the wells, typically in the presence of a fixed, sub-maximal concentration of extracellular Ca2+ (e.g., 1.5 mM).
-
Continue to record the fluorescence intensities at both excitation wavelengths for several minutes to capture the calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratiometric measurement corrects for variations in dye loading and cell number.
-
The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak change in the fluorescence ratio against the logarithm of the γ-Glu-Abu concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Workflow for intracellular calcium mobilization assay.
Conclusion
γ-Glu-Abu is a potent positive allosteric modulator of the calcium-sensing receptor. Its mechanism of action involves binding to an allosteric site on the receptor's extracellular domain, thereby enhancing the receptor's sensitivity to extracellular calcium. This leads to the activation of Gq/11 and Gi/o-mediated signaling pathways, resulting in the mobilization of intracellular calcium and the suppression of cAMP production. The detailed understanding of its mechanism and the availability of robust experimental protocols for its characterization make γ-Glu-Abu and similar γ-glutamyl peptides important tools for studying CaSR function and valuable lead compounds in the development of novel therapeutics for calcium-related disorders.
References
The Role of Gamma-Glutamyl-Aminobutyric Acid (γ-Glu-Abu) as a Kokumi Substance in Food Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of gamma-glutamyl-aminobutyric acid (γ-Glu-Abu) as a kokumi substance in the field of food science. While the body of research on γ-Glu-Abu is still developing compared to other kokumi peptides, this document synthesizes the current understanding of its chemical nature, sensory properties, and the underlying physiological mechanisms of its action. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of γ-Glu-Abu and the broader class of γ-glutamyl peptides. Detailed experimental protocols for the synthesis, isolation, and sensory evaluation of kokumi peptides are provided, alongside an exploration of the pivotal role of the calcium-sensing receptor (CaSR) in perceiving the kokumi sensation.
Introduction to Kokumi and γ-Glutamyl Peptides
The concept of kokumi, a Japanese term, describes a flavor sensation characterized by richness, thickness, and a lingering mouthfeel.[1][2][3] Unlike the five basic tastes (sweet, sour, salty, bitter, and umami), kokumi substances do not possess a distinct taste on their own but rather enhance the intensity and complexity of other tastes.[4][5] This unique property has positioned kokumi peptides as valuable compounds in the food industry for creating more palatable and satisfying food products.
A significant class of kokumi-active molecules are γ-glutamyl peptides, which are di- or tripeptides containing a γ-glutamyl residue at the N-terminus. This γ-linkage, formed between the γ-carboxyl group of glutamic acid and an amino acid, is resistant to hydrolysis by peptidases, contributing to their stability. Numerous γ-glutamyl peptides have been identified as potent kokumi substances, including the well-studied glutathione (γ-Glu-Cys-Gly) and γ-Glu-Val-Gly. γ-Glu-Abu is also recognized as a member of this class of flavor-enhancing compounds.
Chemical and Sensory Profile of γ-Glu-Abu
2.1. Chemical Structure
γ-Glu-Abu is a dipeptide consisting of a glutamic acid molecule linked via its γ-carboxyl group to the amino group of an aminobutyric acid molecule.
2.2. Sensory Properties
As a kokumi substance, γ-Glu-Abu is presumed to contribute to the enhancement of other tastes, such as umami and saltiness, and to impart a sense of mouthfulness and continuity to food products. However, specific quantitative data on the sensory threshold and dose-response of γ-Glu-Abu are not extensively available in the current literature. Research on other γ-glutamyl peptides has demonstrated their ability to enhance the perceived intensity of sweet, salty, and umami solutions.
Mechanism of Action: The Calcium-Sensing Receptor (CaSR)
The perception of kokumi is primarily mediated by the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). Originally identified for its role in calcium homeostasis, the CaSR is also expressed in taste bud cells. γ-Glutamyl peptides, including by extension γ-Glu-Abu, act as allosteric modulators of the CaSR.
3.1. Signaling Pathway
The binding of a kokumi peptide to the CaSR potentiates the receptor's sensitivity to calcium ions, leading to a downstream signaling cascade. This cascade involves the activation of G-proteins, which in turn stimulates phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP₃), which triggers the release of intracellular calcium stores. This increase in intracellular calcium concentration is believed to be the signal that modulates the perception of other tastes.
Caption: Signaling pathway of γ-Glu-Abu via the Calcium-Sensing Receptor.
Quantitative Data on Kokumi Peptides
While specific quantitative data for γ-Glu-Abu remains limited, the following tables summarize data for other prominent γ-glutamyl peptides to provide a comparative context.
Table 1: Sensory Thresholds of Selected γ-Glutamyl Peptides
| Peptide | Matrix | Threshold Concentration (mmol/L) | Reference |
| γ-Glu-Leu | Aqueous solution | 3.3 - 9.4 | |
| γ-Glu-Val | Aqueous solution | 3.3 - 9.4 | |
| γ-Glu-Cys-β-Ala | Aqueous solution | 3.3 - 9.4 | |
| γ-Glu-Cys-β-Ala | Glutamic acid & NaCl solution | ~0.29 |
Table 2: CaSR Activation by Selected γ-Glutamyl Peptides (EC₅₀ Values)
| Peptide | Assay System | EC₅₀ (µM) | Reference |
| Glutathione (GSH) | HEK-293 cells | <1 | |
| Oxidized Glutathione (GSSG) | HEK-293 cells | <1 | |
| γ-Glu-Ala | HEK-293 cells | 0.7 - 5 | |
| γ-Glu-Val | HEK-293 cells | Data not consistently reported | |
| γ-Glu-Cys | HEK-293 cells | Data not consistently reported | |
| γ-Glu-S-methylcys-Gly | HEK-293 cells | Micromolar range | |
| γ-Glu-Val-Gly | HEK-293 cells | Micromolar range |
Experimental Protocols
The following protocols are generalized methods for the study of γ-glutamyl peptides. Researchers should optimize these protocols for the specific investigation of γ-Glu-Abu.
5.1. Enzymatic Synthesis of γ-Glu-Abu
This protocol describes a general method for the synthesis of a γ-glutamyl dipeptide using γ-glutamyltransferase (GGT).
-
Materials:
-
γ-Glutamyltransferase (GGT) from a commercial source (e.g., E. coli)
-
L-Glutamine (γ-glutamyl donor)
-
Aminobutyric acid (acceptor)
-
Reaction buffer (e.g., 100 mM carbonate buffer, pH 10.0)
-
Deionized water
-
Heating block or water bath
-
pH meter
-
Magnetic stirrer
-
-
Procedure:
-
Substrate Solution Preparation: Prepare a 100 mM solution of aminobutyric acid in the reaction buffer. Prepare a separate 100-200 mM solution of L-glutamine in the same buffer.
-
Reaction Setup: Combine the L-glutamine and aminobutyric acid solutions in a reaction vessel. Adjust the pH to the optimal level for the GGT enzyme (typically pH 9.0-10.0).
-
Enzyme Addition: Add GGT to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 3-24 hours with continuous stirring.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 10 minutes).
-
Purification: Purify the synthesized γ-Glu-Abu using chromatographic techniques such as ion-exchange or reversed-phase chromatography.
-
Caption: General workflow for the enzymatic synthesis of γ-Glu-Abu.
5.2. Isolation of γ-Glutamyl Peptides from a Food Matrix
This protocol provides a general procedure for the extraction and purification of peptides from a food sample.
-
Materials:
-
Food sample (e.g., fermented soy product, aged cheese)
-
Homogenizer (e.g., Stomacher or Ultra Turrax)
-
Extraction solvent (e.g., 0.1 N HCl)
-
Deproteinization agent (e.g., ethanol)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
HPLC system
-
-
Procedure:
-
Homogenization: Homogenize the food sample with the extraction solvent.
-
Deproteinization: Add a deproteinization agent like cold ethanol to precipitate larger proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and other solids.
-
Supernatant Collection: Collect the supernatant containing the smaller peptides.
-
Solid-Phase Extraction (SPE): Pass the supernatant through an appropriate SPE cartridge to further clean up the sample and concentrate the peptides.
-
HPLC Purification: Purify the target peptide from the concentrated extract using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Fraction Collection and Identification: Collect fractions from the HPLC and identify the fraction containing γ-Glu-Abu using mass spectrometry (LC-MS/MS).
-
5.3. Sensory Evaluation of Kokumi Effect
This protocol outlines a method for assessing the kokumi properties of a substance using a trained sensory panel.
-
Panelist Training:
-
Train a panel of assessors to recognize and rate the intensity of the five basic tastes.
-
Familiarize the panelists with the concept of kokumi by providing them with known kokumi substances (e.g., glutathione) in a base solution (e.g., chicken broth).
-
-
Sample Preparation:
-
Prepare a series of solutions of γ-Glu-Abu at different concentrations in a base solution (e.g., a solution of 0.5% monosodium glutamate and 0.5% NaCl).
-
Prepare a control sample of the base solution without γ-Glu-Abu.
-
-
Evaluation:
-
Present the samples to the panelists in a blinded and randomized order.
-
Ask the panelists to rate the intensity of umami, saltiness, sweetness, and kokumi (mouthfulness, thickness, and continuity) for each sample on a labeled magnitude scale.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the taste attributes between the control and the samples containing γ-Glu-Abu.
-
Caption: Workflow for sensory evaluation of the kokumi effect.
Future Directions and Applications
The study of γ-Glu-Abu and other kokumi peptides presents significant opportunities for the food and pharmaceutical industries. Further research is needed to:
-
Quantify the sensory properties of γ-Glu-Abu: Detailed dose-response studies are required to understand its potency and specific sensory contributions.
-
Investigate its natural occurrence: Identifying and quantifying γ-Glu-Abu in various food products will provide insights into its role in the flavor profiles of different foods.
-
Optimize synthesis and production: Developing efficient and scalable methods for producing γ-Glu-Abu will be crucial for its commercial application.
-
Explore further physiological effects: Given the widespread expression of the CaSR, γ-glutamyl peptides may have physiological roles beyond taste perception, which warrants further investigation for potential therapeutic applications.
Conclusion
γ-Glu-Abu is a member of the growing family of kokumi-active γ-glutamyl peptides. While specific research on this dipeptide is still in its early stages, the established role of the calcium-sensing receptor in kokumi perception provides a solid framework for understanding its mechanism of action. The protocols and data presented in this guide offer a foundation for further research into γ-Glu-Abu, with the potential to unlock new applications in flavor enhancement and beyond. As our understanding of the intricate world of taste modulation deepens, γ-Glu-Abu and its counterparts are poised to play an increasingly important role in the future of food science and technology.
References
- 1. Current progress in kokumi-active peptides, evaluation and preparation methods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Umami the Fifth Basic Taste: History of Studies on Receptor Mechanisms and Role as a Food Flavor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of γ-L-Glutamyl-L-α-aminobutyrylglycine (Gamma-Glu-Abu) in Glutathione Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
γ-L-Glutamyl-L-α-aminobutyrylglycine (Gamma-Glu-Abu), also known as ophthalmic acid (OPH), is a naturally occurring tripeptide analog of glutathione (GSH). While historically considered a mere byproduct of glutathione synthesis, emerging evidence suggests a more complex and regulatory role for this compound in glutathione metabolism and cellular signaling. This technical guide provides a comprehensive overview of the synthesis, function, and experimental analysis of this compound, with a focus on its interplay with the glutathione system. It is intended to serve as a valuable resource for researchers in cellular metabolism, oxidative stress, and drug development.
Introduction to this compound (Ophthalmic Acid)
This compound is a tripeptide composed of glutamate, α-aminobutyrate, and glycine.[1] It is structurally analogous to glutathione, with the central cysteine residue replaced by α-aminobutyrate.[1] This substitution results in the absence of a nucleophilic thiol group, rendering this compound incapable of direct antioxidant activity in the same manner as glutathione.[2] Initially discovered in the lens of the eye, it is now known to be a ubiquitous metabolite found in a wide range of organisms, from bacteria to humans.[2]
Recent research has challenged the long-held view of this compound as an inert byproduct. Instead, it is now proposed to be a glutathione-regulating tripeptide, influencing glutathione transport, modulating the activity of glutathione-dependent enzymes, and participating in distinct signaling pathways.[3]
Biosynthesis of this compound
This compound is synthesized by the same enzymatic pathway responsible for glutathione production, utilizing the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The key determinant for the synthesis of this compound versus glutathione is the relative availability of L-α-aminobutyrate and L-cysteine.
The two-step synthesis proceeds as follows:
-
Formation of γ-Glutamyl-α-aminobutyrate: Glutamate-cysteine ligase (GCL) catalyzes the ATP-dependent formation of a γ-glutamyl dipeptide. While its primary substrate is cysteine, GCL can also utilize L-α-aminobutyrate, particularly when cysteine levels are low.
-
Addition of Glycine: Glutathione synthetase (GS) then adds a glycine residue to the C-terminus of γ-glutamyl-α-aminobutyrate to form this compound.
Regulation of Synthesis
The synthesis of this compound is intrinsically linked to glutathione metabolism and is influenced by:
-
Substrate Availability: Increased intracellular concentrations of L-α-aminobutyrate or depletion of L-cysteine favor the synthesis of this compound.
-
Enzyme Kinetics: The affinity of GCL for L-cysteine is significantly higher than for L-α-aminobutyrate. However, under conditions of oxidative stress where cysteine may be depleted, the synthesis of this compound is upregulated.
-
Feedback Inhibition: Glutathione is a known feedback inhibitor of GCL. While direct studies on this compound's feedback inhibition of GCL are limited, its structural similarity to glutathione suggests a potential regulatory role.
Role in Glutathione Metabolism
This compound's influence on glutathione metabolism is multifaceted, extending beyond its competition for synthetic enzymes.
Modulation of Glutathione-Dependent Enzymes
While lacking a thiol group, this compound can still interact with and modulate the activity of several enzymes that utilize glutathione. A recent review suggests that this compound can differentially inhibit enzymes that rely on the sulfur atom of glutathione for their reactions, with the notable exception of glutathione peroxidases. Conversely, it may moderately stimulate enzymes that utilize the oxidized form of glutathione (GSSG).
Regulation of Glutathione Transport
This compound has been shown to influence the cellular transport of glutathione. It can act as both a competitive inhibitor and a trans-stimulator of glutathione transport systems. This suggests a role for this compound in regulating intracellular and extracellular glutathione levels.
This compound as a Marker of Oxidative Stress
The relationship between this compound and oxidative stress is complex. While some studies have proposed it as a sensitive biomarker for hepatic glutathione depletion, this is not universally accepted. Increased levels of this compound have been observed in conjunction with glutathione consumption in some models of oxidative stress. However, other studies have shown that this compound levels can fluctuate independently of glutathione levels, suggesting a more nuanced relationship.
Signaling Pathways Involving this compound
Recent groundbreaking research has identified a novel signaling role for this compound, independent of its connection to glutathione metabolism.
Activation of the Calcium-Sensing Receptor (CaSR)
A 2024 study revealed that this compound can bind to and activate the calcium-sensing receptor (CaSR) in the brain. This activation was shown to have significant effects on motor function in animal models of Parkinson's disease, suggesting that this compound may act as a neurotransmitter or neuromodulator.
Caption: this compound activation of the CaSR signaling pathway.
Quantitative Data
Table 1: Kinetic Parameters of Enzymes in this compound and Glutathione Synthesis
| Enzyme | Substrate | Organism/Source | Km (mM) | Ki (mM) for GSH | Reference(s) |
| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | Arabidopsis thaliana | 9.1 | ~1.0 | |
| L-Cysteine | Arabidopsis thaliana | 2.7 | - | ||
| L-α-Aminobutyrate | Trypanosoma brucei | - | - | ||
| Glutathione Synthetase (GS) | γ-Glutamyl-cysteine | Rat (recombinant) | - | - | |
| ATP | Rat (recombinant) | 0.037 | - | ||
| Glycine | Rat (recombinant) | 0.913 | - |
Experimental Protocols
Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound in biological samples. Specific parameters may require optimization based on the sample matrix and instrumentation.
1. Sample Preparation:
- For plasma/serum: Precipitate proteins by adding 3 volumes of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
- For tissue homogenates: Homogenize tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. Precipitate proteins as described for plasma/serum.
- For cell lysates: Lyse cells using sonication or freeze-thaw cycles in a suitable buffer. Precipitate proteins as described above.
2. Chromatographic Separation:
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar molecules like this compound.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the analyte.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
- Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
- MRM Transitions:
- This compound: Precursor ion (Q1) m/z 290.1 -> Product ion (Q3) m/z 130.1 (glutamate fragment).
- Internal Standard (e.g., ¹³C₅, ¹⁵N-labeled this compound): Use the corresponding mass transitions.
- Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Glutamate-Cysteine Ligase (GCL) Activity Assay
This assay measures the formation of the dipeptide product (γ-glutamyl-cysteine or γ-glutamyl-α-aminobutyrate).
1. Reaction Mixture (per well of a 96-well plate):
- 100 mM Tris-HCl, pH 8.0
- 150 mM KCl
- 20 mM MgCl₂
- 2 mM EDTA
- 10 mM ATP
- 20 mM L-Glutamate
- 10 mM L-α-aminobutyrate (or L-cysteine as a positive control)
- Sample (cell lysate or purified enzyme)
2. Procedure:
- Pre-incubate the reaction mixture without ATP and the amino acid substrate at 37°C for 5 minutes.
- Initiate the reaction by adding ATP and L-α-aminobutyrate (or L-cysteine).
- Incubate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% sulfosalicylic acid).
- Centrifuge to pellet precipitated proteins.
3. Detection of Product:
- The product, γ-glutamyl-α-aminobutyrate, can be quantified by HPLC-MS/MS as described in section 6.1, using an appropriate standard curve.
Mandatory Visualizations
Glutathione and this compound Synthesis Pathway
Caption: Biosynthesis of Glutathione and this compound.
Experimental Workflow for Studying this compound
Caption: Workflow for investigating this compound's role.
Conclusion and Future Directions
This compound (ophthalmic acid) is emerging as a significant player in cellular metabolism, moving beyond its initial classification as a simple byproduct of glutathione synthesis. Its ability to be synthesized by the core glutathione machinery, coupled with its potential to regulate glutathione-dependent enzymes and transport, positions it as a key molecule in the cellular response to metabolic and oxidative challenges. The recent discovery of its role in activating the calcium-sensing receptor opens up exciting new avenues of research into its function as a signaling molecule, particularly in the central nervous system.
For researchers and drug development professionals, a deeper understanding of this compound's synthesis, regulation, and function is crucial. Future research should focus on:
-
Elucidating the precise kinetic parameters of GCL and GS with L-α-aminobutyrate and its γ-glutamyl dipeptide.
-
Characterizing the specific transporters involved in this compound influx and efflux.
-
Further investigating its modulatory effects on a wider range of glutathione-dependent enzymes.
-
Exploring the full extent of its signaling capabilities via the CaSR and potentially other receptors in various physiological and pathological contexts.
A comprehensive understanding of the interplay between this compound and glutathione metabolism will undoubtedly provide novel insights into cellular redox homeostasis and may lead to the development of new therapeutic strategies for a variety of diseases.
References
An In-depth Technical Guide to the Research Applications of γ-L-Glutamyl-L-α-aminobutyric acid (CAS Number: 16869-42-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications of γ-L-Glutamyl-L-α-aminobutyric acid (γ-Glu-Abu), a dipeptide with significant biological activity. The primary focus of this document is its role as a potent allosteric modulator of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis and a promising therapeutic target. Additionally, this guide explores its function in bacterial metabolism, specifically within the putrescine utilization pathway of Escherichia coli. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts centered on this molecule.
Introduction
γ-L-Glutamyl-L-α-aminobutyric acid (IUPAC Name: (2S)-2-amino-5-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid), also known as Gamma-Glu-Abu, is a dipeptide with the CAS number 16869-42-4.[1][2][3] It is composed of a glutamic acid residue linked via its gamma-carboxyl group to the amino group of an α-aminobutyric acid residue. This unique γ-linkage confers distinct biochemical properties compared to peptides with standard α-peptide bonds. The molecular formula of γ-Glu-Abu is C9H16N2O5, and its molecular weight is 232.23 g/mol .[1][4]
Primarily, γ-Glu-Abu has garnered significant interest in the scientific community for its potent agonistic activity on the Calcium-Sensing Receptor (CaSR). This activity has implications for the development of novel therapeutics for disorders related to calcium metabolism. Furthermore, γ-Glu-Abu serves as a key intermediate in the putrescine degradation pathway in Escherichia coli, highlighting its importance in bacterial physiology. This guide will delve into these core research applications, providing detailed methodologies and data to support further investigation.
Core Research Applications
Allosteric Modulator of the Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis. It is predominantly expressed in the parathyroid glands and kidneys. γ-Glu-Abu has been identified as a positive allosteric modulator of the CaSR, enhancing its sensitivity to extracellular calcium.
The potency of γ-Glu-Abu as a CaSR agonist has been quantified in vitro. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 0.21 µM | HEK-293 | Intracellular Calcium Mobilization |
Upon binding of γ-Glu-Abu and extracellular Ca2+, the CaSR undergoes a conformational change, leading to the activation of multiple intracellular signaling cascades. The primary pathway involves the activation of G-protein Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This transient increase in cytosolic calcium is a key signaling event.
This protocol describes a method to assess the activation of CaSR by γ-Glu-Abu by measuring intracellular calcium mobilization in HEK-293 cells stably expressing the human CaSR.
Materials:
-
HEK-293 cells stably expressing human CaSR (HEK-CaSR)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
γ-L-Glutamyl-L-α-aminobutyric acid (test compound)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual-wavelength excitation/emission capabilities
Methodology:
-
Cell Culture: Culture HEK-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
Set the plate reader to measure the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Establish a baseline fluorescence reading for a few cycles.
-
Add varying concentrations of γ-Glu-Abu to the wells.
-
Continuously record the fluorescence ratio for several minutes to monitor the change in intracellular calcium concentration.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence signal, followed by EGTA to determine the minimum signal for calibration purposes.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380).
-
Normalize the data to the baseline reading.
-
Plot the peak fluorescence ratio change against the concentration of γ-Glu-Abu.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Role in Bacterial Metabolism: The Putrescine Utilization Pathway
In Escherichia coli, γ-Glu-Abu is an intermediate in the putrescine utilization (Puu) pathway, which allows the bacterium to use putrescine as a source of carbon and nitrogen. This pathway involves a series of enzymatic reactions that convert putrescine to succinate.
The pathway is initiated by the glutamylation of putrescine. γ-Glu-Abu is formed and subsequently hydrolyzed by the enzyme γ-glutamyl-γ-aminobutyrate hydrolase (PuuD) to yield glutamate and γ-aminobutyrate (GABA).
This protocol describes a method to measure the activity of PuuD by quantifying the release of glutamate from γ-Glu-Abu. The released glutamate is then measured using a coupled enzymatic assay with glutamate dehydrogenase.
Materials:
-
Purified PuuD enzyme or cell lysate from an overexpressing E. coli strain
-
γ-L-Glutamyl-L-α-aminobutyric acid (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent plates
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, NAD+ (e.g., 1 mM), and glutamate dehydrogenase.
-
Enzyme Addition: Add the purified PuuD enzyme or cell lysate to the reaction mixture.
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding γ-Glu-Abu to the wells.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the reduction of NAD+ to NADH by GDH as it consumes the glutamate produced by PuuD.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of change in absorbance to the rate of glutamate production.
-
Enzyme activity can be expressed in units (µmol of product formed per minute) per mg of protein.
-
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
γ-Glu-Abu can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols. A general workflow is outlined below.
Materials:
-
Fmoc-L-α-aminobutyric acid (Fmoc-Abu-OH)
-
Fmoc-L-glutamic acid α-benzyl ester (Fmoc-Glu(OBzl)-OH)
-
Rink Amide resin or other suitable solid support
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)
General Protocol:
-
Resin Swelling: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Abu-OH to the resin using a coupling agent and DIPEA.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Glu(OBzl)-OH to the deprotected Abu-resin. The γ-carboxyl group of glutamic acid will react due to the protection of the α-carboxyl group.
-
Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group using a TFA cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Recombinant Production in E. coli
While specific protocols for the recombinant production of γ-Glu-Abu are not widely published, it can be potentially achieved by co-expressing a glutaminase with γ-glutamyltransferase activity and providing the necessary precursor amino acids in the culture medium. A general approach is described.
General Protocol:
-
Strain Engineering: Engineer an E. coli strain to overexpress a γ-glutamyltransferase.
-
Fermentation:
-
Culture the engineered strain in a defined medium.
-
Optimize fermentation conditions such as pH, temperature, and aeration.
-
Supplement the medium with L-glutamine (as the γ-glutamyl donor) and L-α-aminobutyric acid (as the acceptor).
-
-
Purification:
-
Separate the cells from the culture supernatant.
-
Purify γ-Glu-Abu from the supernatant using techniques such as ion-exchange chromatography and/or reverse-phase chromatography.
-
-
Analysis: Quantify the yield and purity of the produced dipeptide using HPLC and mass spectrometry.
Conclusion
γ-L-Glutamyl-L-α-aminobutyric acid is a dipeptide with compelling research applications. Its potent agonism of the Calcium-Sensing Receptor makes it a valuable tool for studying CaSR pharmacology and a potential lead for the development of novel therapeutics targeting calcium-related disorders. Furthermore, its role as an intermediate in bacterial metabolism provides insights into microbial physiology and potential targets for antimicrobial strategies. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, fostering further exploration of the biological significance and therapeutic potential of this unique molecule.
References
The Natural Occurrence of γ-Glutamyl-Aminobutyric Acid in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl (γ-Glu) dipeptides are a class of molecules formed through the activity of γ-glutamyltranspeptidase (GGT), a key enzyme in the γ-glutamyl cycle. This cycle is crucial for glutathione (GSH) metabolism and the transport of amino acids across cell membranes.[1] While a variety of γ-glutamyl amino acids have been identified in biological systems, this guide focuses on the natural occurrence of γ-glutamyl-aminobutyric acid (γ-Glu-Abu). The term "Abu" can refer to three different isomers: α-aminobutyric acid, β-aminobutyric acid, or the well-known neurotransmitter γ-aminobutyric acid (GABA). Due to the high concentrations of GABA in the central nervous system, this guide will primarily focus on γ-glutamyl-γ-aminobutyric acid (γ-Glu-GABA), while acknowledging the potential for the formation of other isomers.
This technical guide provides a comprehensive overview of the biosynthesis, physiological relevance, and analytical methodologies for studying γ-Glu-Abu. It is intended to be a resource for researchers investigating the roles of γ-glutamyl dipeptides in health and disease.
Biosynthesis of γ-Glutamyl-Aminobutyric Acid
The primary pathway for the synthesis of γ-Glu-Abu is through the action of γ-glutamyltranspeptidase (GGT). GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, most commonly glutathione (GSH), to an acceptor molecule, which can be an amino acid, a peptide, or water.[1]
The general reaction is as follows:
(5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl amino acid[1]
In the context of γ-Glu-Abu formation, GABA (or another isomer of aminobutyric acid) acts as the acceptor for the γ-glutamyl group from GSH.
The γ-Glutamyl Cycle and γ-Glu-Abu Formation
The formation of γ-Glu-Abu is an integral part of the γ-glutamyl cycle. This cycle involves a series of enzymatic reactions that facilitate the breakdown and resynthesis of glutathione, linking its metabolism to amino acid transport.
The key steps leading to the formation of γ-glutamyl dipeptides are:
-
GSH as the γ-Glutamyl Donor : Glutathione, a tripeptide of glutamate, cysteine, and glycine, serves as the primary donor of the γ-glutamyl group.
-
GGT-Mediated Transpeptidation : GGT, located on the outer surface of the cell membrane, cleaves the γ-glutamyl linkage in GSH.
-
Formation of γ-Glu-Abu : The released γ-glutamyl group is transferred to an acceptor amino acid, such as GABA, to form γ-Glu-GABA.
Natural Occurrence and Physiological Context
While direct evidence for the widespread natural occurrence of γ-Glu-Abu is limited in the scientific literature, its formation is highly probable in tissues with both high GGT activity and significant concentrations of GABA. The brain is a primary site where these conditions are met.
Central Nervous System:
The brain exhibits significant GGT activity and contains high concentrations of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][3] Studies have shown that under certain conditions, particularly those involving cellular stress like ischemia, the levels of various γ-glutamyl dipeptides increase in the brain.
During cerebral ischemia, a significant increase in the extracellular concentrations of γ-glutamylglutamate, γ-glutamyltaurine, γ-glutamylglycine, and γ-glutamylglutamine has been observed in the rat striatum. This increase is accompanied by a decrease in glutathione levels, indicating that GGT is actively synthesizing these dipeptides. Given the abundance of GABA in the brain, it is plausible that γ-Glu-GABA is also formed under these conditions.
The formation of these dipeptides is thought to be a part of a mechanism for amino acid transport and may also play a role in modulating neurotransmission.
Other Tissues:
GGT is present in various other tissues, including the kidneys, liver, pancreas, and intestines. While GABA is found in smaller amounts in some peripheral tissues, the co-localization of GGT and GABA in these tissues could potentially lead to the formation of γ-Glu-Abu.
Quantitative Data
Table 1: Changes in γ-Glutamyl Dipeptide Concentrations in Rat Striatum during Ischemia
| Dipeptide | Fold Increase in Extracellular Concentration (0-30 min) | Fold Increase in Extracellular Concentration (31-60 min) |
| γ-Glutamylglutamate | 24 | 67 |
| γ-Glutamyltaurine + γ-Glutamylglycine | 5.8 | 19 |
| γ-Glutamylglutamine | 2.6 | 6.8 |
Data adapted from a study on ischemic rat striatum.
Table 2: Tissue Concentrations of γ-Glutamyl Dipeptides in Rat Hippocampal Slices
| Dipeptide | Control (pmol/mg protein) | + Acivicin (GGT inhibitor) (pmol/mg protein) |
| γ-Glutamylglutamate | 19.4 ± 8.2 | 5.8 ± 3.6 |
| γ-Glutamylglutamine | 40.3 ± 6.7 | 25.7 ± 4.2 |
Data adapted from a study on rat hippocampal slices.
These tables illustrate the dynamic nature of γ-glutamyl dipeptide formation and suggest that if γ-Glu-Abu is formed, its levels would likely be influenced by the metabolic state of the tissue.
Experimental Protocols
The detection and quantification of γ-Glu-Abu in biological samples require sensitive and specific analytical techniques. The following protocols are based on established methods for the analysis of amino acids and dipeptides.
Sample Preparation
-
Tissue Homogenization : Homogenize tissue samples in a suitable buffer (e.g., ice-cold perchloric acid or a methanol/water mixture) to precipitate proteins and extract small molecules.
-
Centrifugation : Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant, which contains the amino acids and dipeptides.
-
Derivatization (for HPLC with fluorescence detection) : For detection by fluorescence, the amino groups of the analytes need to be derivatized. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of amino acids and peptides.
-
Principle : A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column.
-
Column : A reversed-phase C18 column is commonly used for the separation of derivatized amino acids and dipeptides.
-
Mobile Phase : A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used for elution.
-
Detection :
-
Fluorescence Detection : Following pre-column derivatization with an agent like OPA, the derivatives can be detected with high sensitivity using a fluorescence detector.
-
Electrochemical Detection : This method can also be used for the detection of OPA-derivatized amino acids.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the identification and quantification of molecules based on their mass-to-charge ratio. It is often coupled with liquid chromatography (LC-MS) for the analysis of complex biological samples.
-
Principle : Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio in a mass analyzer.
-
Ionization Techniques :
-
Electrospray Ionization (ESI) : A soft ionization technique suitable for polar and thermally labile molecules like peptides.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) : Another soft ionization technique often used for the analysis of peptides and proteins.
-
-
Mass Analyzer : Quadrupole, time-of-flight (TOF), or ion trap analyzers can be used.
-
Tandem Mass Spectrometry (MS/MS) : This technique allows for the structural elucidation of molecules by fragmenting the parent ion and analyzing the resulting fragment ions. This is particularly useful for confirming the identity of dipeptides.
Signaling Pathways and Logical Relationships
The formation of γ-Glu-Abu is directly linked to the γ-glutamyl cycle, which in turn is connected to cellular redox homeostasis (through glutathione metabolism) and amino acid transport.
Conclusion
While direct and extensive research on γ-glutamyl-aminobutyric acid is currently limited, its formation is a logical consequence of the well-established biochemistry of the γ-glutamyl cycle, particularly in tissues rich in both γ-glutamyltranspeptidase and aminobutyric acid isomers like GABA. The central nervous system, especially under conditions of metabolic stress, is a prime candidate for the significant production of γ-Glu-GABA. Future research employing advanced analytical techniques such as LC-MS/MS is necessary to definitively identify and quantify this dipeptide in various biological systems and to elucidate its potential physiological and pathological roles. This guide provides a foundational framework for researchers embarking on the investigation of this and other novel γ-glutamyl dipeptides.
References
- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 2. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enzymatic Synthesis of γ-Glutamyl-α-aminobutyrate (γ-Glu-Abu) using γ-Glutamylcysteine Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of the dipeptide γ-glutamyl-α-aminobutyrate (γ-Glu-Abu) utilizing the enzyme γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL). This document details the underlying enzymatic reaction, substrate kinetics, and comprehensive experimental protocols for enzyme purification, dipeptide synthesis, and product characterization.
Introduction
γ-Glutamyl-α-aminobutyrate is a dipeptide of interest in various fields, including neuroscience and drug development, due to its potential biological activities. The enzymatic synthesis of this compound offers a stereospecific and efficient alternative to chemical synthesis methods. γ-Glutamylcysteine synthetase (EC 6.3.2.2), the first enzyme in the glutathione biosynthesis pathway, catalyzes the ATP-dependent formation of a γ-glutamyl peptide bond between the γ-carboxyl group of glutamate and the amino group of an acceptor amino acid. While its primary physiological substrate is cysteine, γ-GCS exhibits a degree of substrate promiscuity and can utilize other amino acids, such as α-aminobutyrate, as the acceptor substrate. This guide focuses on leveraging this catalytic activity for the targeted synthesis of γ-Glu-Abu.
Enzymatic Reaction and Kinetics
The synthesis of γ-Glu-Abu by γ-GCS proceeds in a two-step mechanism. First, the γ-carboxyl group of L-glutamate is activated by ATP to form a γ-glutamyl phosphate intermediate. Subsequently, the amino group of α-aminobutyrate attacks this intermediate, leading to the formation of γ-Glu-Abu and the release of ADP and inorganic phosphate.
Quantitative Data: Substrate Kinetics
The kinetic parameters of human γ-glutamylcysteine synthetase for its substrates have been determined, providing a basis for designing reaction conditions. The Michaelis constants (Km) indicate the substrate concentration at which the enzyme reaches half of its maximum velocity.
| Substrate | Enzyme Source | Km (mM) |
| L-Glutamate | Human (recombinant) | 1.8[1] |
| L-α-Aminobutyrate | Human (recombinant) | 1.3[1] |
| L-Cysteine | Human (recombinant) | 0.1[1] |
| ATP | Human (recombinant) | 0.4[1] |
Table 1: Michaelis-Menten constants (Km) of human γ-glutamylcysteine synthetase for its substrates.
As shown in Table 1, the affinity of the human enzyme for L-α-aminobutyrate is lower than for its natural substrate L-cysteine, as indicated by the higher Km value. This suggests that higher concentrations of L-α-aminobutyrate may be required to achieve optimal reaction rates.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of γ-Glu-Abu.
Purification of Recombinant Human γ-Glutamylcysteine Synthetase
A detailed protocol for the purification of recombinant human γ-GCS has been established and is crucial for obtaining a pure enzyme preparation for the synthesis reaction.
Protocol:
-
Expression: Co-express the human γ-GCS catalytic (heavy) and regulatory (light) subunits in Escherichia coli BL21(DE3) using appropriate expression vectors.
-
Cell Lysis: Harvest the cells and lyse them by sonication in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM EDTA, 2 mM dithiothreitol, and protease inhibitors).
-
Ammonium Sulfate Fractionation: Perform a stepwise ammonium sulfate precipitation to enrich the γ-GCS protein.
-
Chromatography:
-
Ion-Exchange Chromatography: Apply the protein fraction to a Q-Sepharose column and elute with a linear gradient of NaCl.
-
Gel Filtration Chromatography: Further purify the active fractions on a Superdex 200 gel filtration column to separate proteins based on size.
-
Affinity Chromatography: Use an ATP-agarose affinity column to specifically bind and elute the γ-GCS.
-
-
Immunoaffinity Chromatography (Optional): To remove trace amounts of E. coli γ-GCS, an immunoaffinity column with antibodies specific to the E. coli enzyme can be used.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Enzymatic Synthesis of γ-Glu-Abu
The following protocol outlines the enzymatic reaction for the synthesis of γ-Glu-Abu.
Reaction Mixture:
| Component | Final Concentration |
| Tris-HCl buffer (pH 8.2) | 100 mM |
| L-Glutamate | 20-50 mM |
| L-α-Aminobutyrate | 50-100 mM |
| ATP | 10-20 mM |
| MgCl₂ | 20-40 mM |
| Purified γ-GCS | 1-5 µM |
Table 2: Suggested reaction mixture for the enzymatic synthesis of γ-Glu-Abu.
Procedure:
-
Prepare the reaction mixture with all components except the enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified γ-GCS.
-
Incubate the reaction for a defined period (e.g., 1-4 hours), with gentle agitation.
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like trichloroacetic acid.
-
Centrifuge the mixture to remove precipitated protein.
-
Collect the supernatant for product analysis.
Product Characterization and Quantification
Confirmation of γ-Glu-Abu synthesis and its quantification can be achieved using various analytical techniques.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis after derivatization, or mass spectrometry) is a standard method for separating and quantifying the product.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized γ-Glu-Abu.
-
Proton Nuclear Magnetic Resonance (PMR) Spectroscopy: PMR can be employed to elucidate the structure of the purified dipeptide and confirm the formation of the γ-glutamyl bond.
-
Amino Acid Analysis: After acid hydrolysis of the purified product, amino acid analysis can be used to confirm the presence of equimolar amounts of glutamate and α-aminobutyrate.
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic synthesis of γ-Glu-Abu by γ-GCS.
Experimental Workflow
Caption: Workflow for γ-Glu-Abu synthesis and analysis.
Conclusion
The enzymatic synthesis of γ-Glu-Abu using γ-glutamylcysteine synthetase presents a viable and specific method for producing this dipeptide. The provided kinetic data and detailed experimental protocols offer a solid foundation for researchers to undertake this synthesis in their laboratories. Further optimization of reaction conditions, such as pH, temperature, and substrate concentrations, may lead to improved yields. The analytical methods described are essential for the robust characterization of the final product, ensuring its purity and structural integrity for subsequent applications in research and development.
References
Methodological & Application
Application Note: Quantification of γ-Glutamyl-α-aminobutyric Acid (γ-Glu-Abu) in Tissue Samples by HPLC
Introduction
γ-Glutamyl-α-aminobutyric acid (γ-Glu-Abu) is a dipeptide that may play a role in various physiological and pathological processes. Accurate quantification of γ-Glu-Abu in tissue samples is crucial for understanding its biological significance and for the development of novel therapeutics. This application note describes a robust and sensitive method for the determination of γ-Glu-Abu in tissue samples using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection. The methodology is based on established principles for the analysis of similar γ-glutamyl peptides and amino acids in complex biological matrices.[1][2][3]
The protocol involves tissue homogenization, protein precipitation, pre-column derivatization (for UV or fluorescence detection), and subsequent chromatographic separation and quantification. This method is intended for researchers, scientists, and professionals in the field of drug development who require a reliable analytical procedure for γ-Glu-Abu.
Key Features:
-
Specificity: The chromatographic conditions are optimized to separate γ-Glu-Abu from other endogenous amino acids and peptides.
-
Sensitivity: The method, particularly when coupled with mass spectrometry, allows for the detection of low concentrations of γ-Glu-Abu in tissue extracts.[4]
-
Reproducibility: The protocol is designed to yield consistent and reproducible results.
Experimental Protocols
This section provides a detailed methodology for the quantification of γ-Glu-Abu in tissue samples.
1. Materials and Reagents
-
γ-Glutamyl-α-aminobutyric acid (γ-Glu-Abu) standard
-
Internal Standard (IS), e.g., γ-Glutamyl-Valine or a stable isotope-labeled γ-Glu-Abu
-
Perchloric acid (PCA), 0.1 M, ice-cold
-
Potassium carbonate (K2CO3), 3.5 M
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Formic acid, 0.1%
-
For UV/Fluorescence detection:
-
o-Phthalaldehyde (OPA)
-
Sodium sulfite or a thiol like β-mercaptoethanol
-
Borate buffer (pH 9.5)
-
-
Syringe filters (0.22 µm)
2. Equipment
-
Tissue homogenizer (e.g., Potter-Elvehjem or bead-based)
-
Refrigerated centrifuge
-
HPLC system with a UV or Mass Spectrometric detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Sample Preparation
-
Tissue Collection and Weighing: Excise tissue samples rapidly and place them on ice. Weigh the frozen tissue sample (typically 50-100 mg).
-
Homogenization: Add 10 volumes of ice-cold 0.1 M perchloric acid to the tissue sample (e.g., 1 mL for 100 mg of tissue). Homogenize the tissue thoroughly on ice.[5]
-
Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully collect the supernatant. To neutralize the excess perchloric acid, add a small volume of 3.5 M K2CO3. A precipitate of potassium perchlorate will form. Keep on ice for 15 minutes.
-
Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for derivatization (if required) and HPLC analysis.
4. Pre-Column Derivatization (for UV or Fluorescence Detection)
This step is not necessary for LC-MS/MS analysis.
-
Prepare Derivatization Reagent: Prepare a fresh solution of o-phthalaldehyde (OPA) and a thiol (e.g., β-mercaptoethanol) or sodium sulfite in borate buffer (pH 9.5).
-
Derivatization Reaction: In a microcentrifuge tube, mix a portion of the sample extract (e.g., 50 µL) with the OPA derivatizing reagent. Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature before injection into the HPLC system.
5. HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M sodium phosphate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: 2% to 50% B
-
20-25 min: 50% to 2% B
-
25-30 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 338 nm (for OPA derivatives)
-
Injection Volume: 20 µL
6. HPLC-MS/MS Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 2% B
-
12.1-17 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for γ-Glu-Abu and the internal standard need to be determined by direct infusion of the standards.
Data Presentation
The following tables summarize typical validation parameters and example quantitative data for the analysis of γ-Glu-Abu in tissue samples.
Table 1: HPLC Method Validation Parameters (Example)
| Parameter | HPLC-UV | HPLC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| LLOQ | ~50 ng/mL | ~1 ng/mL |
| Accuracy (% bias) | ± 15% | ± 10% |
| Precision (% RSD) | < 15% | < 10% |
| Recovery | > 85% | > 90% |
Table 2: Example Quantification of γ-Glu-Abu in Mouse Brain Tissue
| Sample ID | Tissue Weight (mg) | γ-Glu-Abu Concentration (nmol/g tissue) |
| Control 1 | 102.5 | 1.25 |
| Control 2 | 98.7 | 1.38 |
| Control 3 | 105.1 | 1.19 |
| Treated 1 | 101.3 | 2.54 |
| Treated 2 | 99.8 | 2.68 |
| Treated 3 | 103.6 | 2.45 |
Visualizations
Diagram 1: Experimental Workflow for γ-Glu-Abu Quantification
Caption: Workflow for tissue sample preparation and HPLC analysis.
Diagram 2: Simplified γ-Glutamyl Cycle
Caption: Role of GGT in the formation of γ-glutamyl amino acids.
References
- 1. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cores.emory.edu [cores.emory.edu]
Application Notes and Protocols for Cell-Based Screening of γ-Glu-Abu Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through both ionotropic (GABA-A) and metabotropic (GABA-B) receptors.[1] GABA-B receptors, which are Class C G-protein coupled receptors (GPCRs), are crucial in modulating neuronal excitability.[2] These receptors are obligate heterodimers, composed of GABAB1 and GABAB2 subunits, and their activation leads to a cascade of intracellular signaling events, primarily through the Gi/o pathway.[2] This results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP), as well as the modulation of ion channels.[3]
The development of analogs of gamma-glutamyl-aminobutyric acid (γ-Glu-Abu) and other GABA-B receptor modulators holds significant therapeutic potential for conditions such as muscle spasticity, pain, and anxiety. Effective screening of these analogs requires robust and reliable cell-based assays that can accurately quantify their potency and efficacy as agonists, antagonists, or allosteric modulators. This document provides detailed protocols for two primary functional cell-based assays for screening γ-Glu-Abu analogs: a cAMP inhibition assay and a calcium flux assay.
Signaling Pathway of the GABA-B Receptor
Activation of the GABA-B receptor by an agonist initiates the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. The Gβγ subunit can modulate the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, contributing to the overall inhibitory effect on neuronal activity.
Caption: GABA-B Receptor Gi/o Signaling Pathway.
Experimental Workflow for Screening γ-Glu-Abu Analogs
The general workflow for screening γ-Glu-Abu analogs involves several key stages, from the preparation of the cells and compounds to data acquisition and analysis. This process is designed to identify and characterize the pharmacological activity of the test compounds on the GABA-B receptor.
Caption: Workflow for screening γ-Glu-Abu analogs.
Data Presentation: Quantitative Analysis of γ-Glu-Abu Analogs
The potency of γ-Glu-Abu analogs is typically determined by their half-maximal effective concentration (EC50) for agonists or their half-maximal inhibitory concentration (IC50) for antagonists. The following tables present hypothetical data for a set of novel γ-Glu-Abu analogs.
Table 1: Agonist Activity of γ-Glu-Abu Analogs in a cAMP Inhibition Assay
| Compound | EC50 (nM) | Maximum Inhibition (%) |
| GABA (Control) | 150 | 95 |
| Analog A | 75 | 98 |
| Analog B | 250 | 85 |
| Analog C | 500 | 70 |
Table 2: Agonist Activity of γ-Glu-Abu Analogs in a Calcium Flux Assay
| Compound | EC50 (nM) | Maximum Fluorescence Increase (%) |
| GABA (Control) | 200 | 250 |
| Analog D | 100 | 280 |
| Analog E | 350 | 200 |
| Analog F | 600 | 150 |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay for Gi-Coupled Receptors
This protocol is designed to measure the ability of γ-Glu-Abu analogs to inhibit the production of cAMP in cells expressing the GABA-B receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GABA-B receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin to stimulate adenylyl cyclase.
-
Test γ-Glu-Abu analogs.
-
cAMP assay kit (e.g., HTRF, Lance, or GloSensor).
-
384-well white microplates.
-
HTRF-compatible or luminescence plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells, wash with PBS, and resuspend in assay buffer at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Add a PDE inhibitor such as IBMX (final concentration 500 µM) to the cell suspension.
-
-
Compound Plating:
-
Prepare serial dilutions of the γ-Glu-Abu analogs in assay buffer.
-
Dispense a small volume (e.g., 5 µL) of each analog concentration into the wells of the 384-well plate.
-
Include a vehicle control (buffer only) and a positive control (e.g., GABA).
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in assay buffer at a concentration that gives approximately 80% of its maximal effect (EC80).
-
Add the cell suspension to the forskolin solution.
-
Dispense an equal volume (e.g., 5 µL) of the cell/forskolin mixture into each well containing the test compounds.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the specific cAMP kit, add the detection reagents. This typically involves adding a labeled cAMP tracer followed by an anti-cAMP antibody.
-
-
Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of the test compound.
-
Generate dose-response curves and determine the EC50 values for each analog.
-
Protocol 2: Calcium Flux Assay for Engineered G-Protein Coupled Receptors
This protocol is suitable for cell lines where the GABA-B receptor is co-expressed with a promiscuous G-protein (e.g., Gα15) that couples the receptor to the Gq pathway, resulting in calcium mobilization upon activation.
Materials:
-
HEK293 or CHO cells stably expressing the human GABA-B receptor and a promiscuous G-protein (e.g., Gα15).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1).
-
Test γ-Glu-Abu analogs.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
For adherent cells, plate cells overnight in the microplate at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.
-
For non-adherent cells, suspend cells in assay buffer and plate immediately before the assay.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's protocol.
-
Remove the cell culture medium and add an equal volume of the dye-loading solution to each well.
-
Incubate the plate in a cell incubator for 30-60 minutes, followed by a 30-minute incubation at room temperature.
-
-
Compound Plating:
-
Prepare serial dilutions of the γ-Glu-Abu analogs in assay buffer at a higher concentration (e.g., 4X the final desired concentration).
-
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Add the test compounds to the wells and immediately begin kinetic reading of the fluorescence intensity for 1-3 minutes.
-
The instrument will automatically inject the compounds and measure the fluorescence change over time.
-
-
Data Analysis:
-
The change in fluorescence is calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Generate dose-response curves by plotting the change in fluorescence against the log of the compound concentration.
-
Determine the EC50 values for each analog.
-
Conclusion
The described cell-based assays provide robust and high-throughput methods for the screening and pharmacological characterization of γ-Glu-Abu analogs targeting the GABA-B receptor. The choice between a cAMP inhibition assay and a calcium flux assay will depend on the specific cell line and the available instrumentation. Proper execution of these protocols will enable the identification and optimization of novel therapeutic agents acting on the GABA-B receptor.
References
Protocol for solid-phase synthesis of Gamma-Glu-Abu
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the solid-phase synthesis of the dipeptide γ-glutamyl-aminobutyric acid (γ-Glu-Abu). The synthesis is based on the widely used Fmoc/tBu strategy on a Rink Amide resin, which upon cleavage yields the C-terminal amide. Orthogonal protection of the glutamic acid side chain with an allyl group allows for selective deprotection and potential future modifications. This protocol covers all steps from resin preparation to final peptide cleavage, purification, and characterization.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Analogs and derivatives of GABA are of significant interest in neuroscience and drug development for their potential therapeutic applications in treating neurological disorders, anxiety, and other conditions.[2][3] The dipeptide γ-Glu-Abu is a GABA-related compound that can be synthesized efficiently using solid-phase peptide synthesis (SPPS).
SPPS offers a robust and efficient method for the stepwise assembly of amino acids to form a peptide chain anchored to an insoluble resin support.[4] This protocol utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for temporary Nα-amino group protection, which is removed by a weak base, typically piperidine. The side chain of the glutamic acid is protected by an allyl (All) group, which is orthogonal to the acid-labile protecting groups and can be selectively removed using a palladium catalyst. The synthesis is performed on a Rink Amide resin to generate a C-terminal amide upon final cleavage.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-Abu-OH (Fmoc-4-aminobutyric acid)
-
Fmoc-Glu(OAll)-OH (N-α-Fmoc-L-glutamic acid γ-allyl ester)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure
-
-
Allyl deprotection reagents:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous Chloroform (CHCl₃)
-
Acetic acid (AcOH)
-
N-methylmorpholine (NMM)
-
-
Cleavage cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH)
Experimental Protocols
Resin Preparation and Swelling
-
Weigh the desired amount of Fmoc-Rink Amide resin into a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Synthesis Cycle: Step-by-Step
The synthesis of γ-Glu-Abu proceeds through a series of repeated cycles of Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection of the Resin:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and finally DMF (3 times).
-
-
Coupling of Fmoc-Abu-OH:
-
In a separate vial, dissolve Fmoc-Abu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Fmoc Deprotection:
-
Repeat the Fmoc deprotection procedure as described in section 3.2.1, step 1.
-
-
Coupling of Fmoc-Glu(OAll)-OH:
-
Prepare the activated solution of Fmoc-Glu(OAll)-OH following the same procedure as for Fmoc-Abu-OH (section 3.2.1, step 2).
-
Add the activated Fmoc-Glu(OAll)-OH solution to the deprotected resin-Abu.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion.
-
Drain and wash the resin as previously described.
-
Allyl Group Deprotection (Side Chain of Glu)
-
Wash the resin with anhydrous CHCl₃ (3 times).
-
Prepare the deprotection solution: in a separate vial, add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution) to anhydrous CHCl₃ (approximately 35 mL per gram of resin).
-
Add the deprotection solution to the resin.
-
Shake the mixture at room temperature for 20 to 60 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction for completion. If the reaction is not complete, the deprotection step can be repeated.
-
Filter and wash the deprotected resin thoroughly with dichloromethane (DCM).
Final Fmoc Deprotection
-
Remove the N-terminal Fmoc group from the glutamic acid residue by following the deprotection protocol in section 3.2.1, step 1.
Cleavage of the Peptide from the Resin
-
Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column. A typical gradient would be from 5% to 95% acetonitrile in water, both containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry to confirm the molecular weight.
Data Presentation
The following table summarizes the quantitative data for the solid-phase synthesis of γ-Glu-Abu on a 0.1 mmol scale.
| Step | Reagent | Equivalents (relative to resin loading) | Volume/Mass | Reaction Time |
| Resin Swelling | DMF | - | 10-15 mL/g | 30-60 min |
| Fmoc Deprotection | 20% Piperidine/DMF | - | 10-15 mL/g | 5 min + 15 min |
| Abu Coupling | Fmoc-Abu-OH | 3 eq. | 0.3 mmol | 1-2 hours |
| HBTU | 2.9 eq. | 0.29 mmol | ||
| HOBt | 3 eq. | 0.3 mmol | ||
| DIPEA | 6 eq. | 0.6 mmol | ||
| Glu(OAll) Coupling | Fmoc-Glu(OAll)-OH | 3 eq. | 0.3 mmol | 1-2 hours |
| HBTU | 2.9 eq. | 0.29 mmol | ||
| HOBt | 3 eq. | 0.3 mmol | ||
| DIPEA | 6 eq. | 0.6 mmol | ||
| Allyl Deprotection | Pd(PPh₃)₄ | 0.3 eq. | 0.03 mmol | 20-60 min |
| Acetic Acid | - | 0.05 mL | ||
| NMM | - | 0.2 mL | ||
| Chloroform | - | 3.5 mL | ||
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 10 mL/g | 2-3 hours |
| Expected Yield | - | - | 60-80% (crude) | - |
Visualization
The following diagram illustrates the workflow for the solid-phase synthesis of γ-Glu-Abu.
Caption: Workflow for the solid-phase synthesis of γ-Glu-Abu.
References
- 1. Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Note: Mass Spectrometry for the Identification of γ-Glutamyl-α-aminobutyric acid (γ-Glu-Abu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Glutamyl-α-aminobutyric acid (γ-Glu-Abu) is a dipeptide belonging to the family of γ-glutamyl peptides. These peptides are involved in various physiological processes, including amino acid transport and glutathione metabolism through the γ-glutamyl cycle. The identification and quantification of γ-Glu-Abu can be crucial for understanding its potential roles in cellular homeostasis, as a biomarker in disease states, or in the characterization of drug metabolites. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the analysis of γ-Glu-Abu in complex biological matrices. This application note provides a detailed protocol for the identification and quantification of γ-Glu-Abu using LC-MS/MS.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest.
Materials:
-
Biological matrix (e.g., plasma, cell lysate, tissue homogenate)
-
Internal Standard (IS): γ-Glu-Abu-d5 or a structurally similar γ-glutamyl peptide
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water with 0.1% formic acid.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-10 min: 2% B |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative analysis of γ-Glu-Abu is achieved by monitoring specific precursor-to-product ion transitions (MRM). The characteristic fragmentation of γ-glutamyl peptides involves the neutral loss of ammonia (NH₃) and the formation of a pyroglutamic acid-related fragment.
Table 1: MRM Transitions for γ-Glu-Abu and a Representative Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| γ-Glu-Abu | 233.1 | 130.1 | 100 | 15 |
| 233.1 | 84.1 | 100 | 20 | |
| γ-Glu-Abu-d5 (IS) | 238.1 | 135.1 | 100 | 15 |
Table 2: Representative Quantitative Performance Data
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of γ-Glu-Abu.
Proposed Fragmentation of γ-Glu-Abu
Caption: Proposed fragmentation pathway for protonated γ-Glu-Abu.
Biosynthesis of γ-Glu-Abu within the γ-Glutamyl Cycle
The synthesis of γ-Glu-Abu is closely linked to the γ-glutamyl cycle, a key pathway for glutathione metabolism and amino acid transport. γ-Glu-Abu can be formed through two primary mechanisms:
-
By γ-Glutamylcysteine Synthetase (GCS): This enzyme, which normally catalyzes the first step of glutathione synthesis by ligating glutamate and cysteine, can utilize other amino acids as substrates, including α-aminobutyric acid, to form the corresponding γ-glutamyl dipeptide.
-
By γ-Glutamyl Transpeptidase (GGT): This enzyme, located on the outer surface of the cell membrane, can transfer the γ-glutamyl moiety from glutathione to acceptor amino acids, such as α-aminobutyric acid, to form γ-Glu-Abu.
Caption: Formation of γ-Glu-Abu within the γ-glutamyl cycle.
Application Notes and Protocols for Fluorescent Labeling and Detection of γ-Glutamyl-α-aminobutyric Acid (γ-Glu-Abu)
Introduction
γ-Glutamyl-α-aminobutyric acid (γ-Glu-Abu) is a dipeptide of significant interest in various fields of research, including neuroscience and drug development, due to its structural similarity to endogenous molecules like γ-aminobutyric acid (GABA) and glutathione (GSH). Accurate and sensitive detection of γ-Glu-Abu is crucial for understanding its metabolic pathways, physiological functions, and potential as a biomarker. Fluorescent labeling techniques offer a powerful approach for the quantification and visualization of γ-Glu-Abu in biological samples.
This document provides detailed application notes and protocols for the fluorescent labeling and detection of γ-Glu-Abu. The methodologies described are primarily based on established techniques for the analysis of similar molecules, such as GABA and other γ-glutamyl peptides. These protocols are intended for researchers, scientists, and drug development professionals.
Part 1: Pre-column Derivatization for HPLC-based Detection
A common and effective method for quantifying small, non-fluorescent molecules like γ-Glu-Abu is through pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This approach enhances sensitivity and selectivity.
1.1. Derivatization with Dansyl Chloride
Dansyl chloride reacts with the primary and secondary amine groups of peptides and amino acids to yield highly fluorescent derivatives. This method is robust and provides stable products suitable for HPLC analysis.[1][2]
Experimental Protocol:
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone.
-
Sodium Bicarbonate Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.7.
-
-
Sample Preparation:
-
For biological samples, deproteinization is necessary. Add methanol to the sample (e.g., cerebrospinal fluid, tissue homogenate) in a 1:2 ratio (sample:methanol).
-
Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant. For quantitative analysis, it may be necessary to evaporate the supernatant to dryness and reconstitute it in a known volume of ultrapure water.
-
-
Derivatization Procedure: [1]
-
In a microcentrifuge tube, mix 100 µL of the sample (or standard solution) with 900 µL of 0.1 M sodium bicarbonate buffer (pH 8.7).
-
Add 1 mL of the 5 mg/mL dansyl chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 55°C for 1 hour in a water bath.[1]
-
After incubation, allow the mixture to cool to room temperature.
-
The sample is now ready for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Poroshell 120 EC-C18 (3 mm × 100 mm, 2.7 µm).
-
Mobile Phase A: Methanol.
-
Mobile Phase B: 0.05 M sodium acetate:methanol (9:1, v/v), pH adjusted to 8.0.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Fluorescence detector with excitation at 330-350 nm and emission at 530-550 nm (wavelengths may require optimization). Although UV detection at 254 nm is also possible, fluorescence detection offers higher sensitivity.
-
Gradient Elution: A gradient elution may be necessary to achieve optimal separation from other sample components. A typical gradient could be: 0-10 min, 20% to 60% A; 10-11 min, 60% to 100% A; 11-17 min, 100% A; 17-18 min, 100% to 20% A; 18-25 min, 20% A.
-
1.2. Derivatization with o-Phthalaldehyde (OPA)
OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This reaction is rapid and highly sensitive, making it suitable for automated pre-column derivatization.
Experimental Protocol:
-
Reagent Preparation:
-
OPA Reagent: Dissolve 25 mg of OPA in 1 mL of methanol. Add 25 µL of 3-mercaptopropionic acid (MPA) and 3.75 mL of 0.1 M borate buffer (pH 9.9). This solution should be freshly prepared.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.9.
-
-
Sample Preparation:
-
Follow the same deproteinization steps as described for the dansyl chloride method.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 500 µL of the sample (or standard solution) with 100 µL of the OPA reagent.
-
Vortex the mixture.
-
Let the reaction proceed for 1 minute at room temperature in the dark. The OPA derivatives can be unstable, so timely analysis is crucial.
-
The sample is now ready for immediate HPLC analysis.
-
-
HPLC Conditions:
-
Column: Hypersil® BDS C18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Methanol:Water (66:34, v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at 337 nm and emission at 454 nm.
-
Quantitative Data Summary for GABA Derivatization (Applicable to γ-Glu-Abu with optimization)
| Parameter | Dansyl Chloride Method | OPA/MPA Method |
| Linearity Range | 2 - 1000 µg/mL | 0.2 - 0.9 µg/mL |
| Limit of Detection (LOD) | 1.15 µg/mL | 0.004 µg/mL |
| Limit of Quantification (LOQ) | 1.73 µg/mL | 0.02 µg/mL |
| Derivative Stability | Stable | Less stable |
Part 2: Enzyme-Activatable Fluorescent Probes
For the detection of γ-Glu-Abu in cellular or in vivo contexts, enzyme-activatable fluorescent probes offer a powerful approach. These probes are initially non-fluorescent but become fluorescent upon enzymatic cleavage of a specific chemical group. Given that γ-Glu-Abu contains a γ-glutamyl moiety, it is a potential substrate for γ-glutamyltranspeptidase (GGT), an enzyme overexpressed in many cancer cells.
Principle of Detection
A GGT-activatable probe consists of a fluorophore caged with a γ-glutamyl group. In the presence of GGT, the γ-glutamyl group is cleaved, releasing the fluorophore and leading to a "turn-on" fluorescent signal. A notable example of such a probe is γ-glutamyl hydroxymethyl rhodamine green (gGlu-HMRG).
Experimental Protocol for Cellular Imaging:
-
Cell Culture:
-
Culture cells of interest (e.g., cancer cell lines known to overexpress GGT) in an appropriate medium in a glass-bottom dish suitable for fluorescence microscopy.
-
-
Probe Preparation:
-
Prepare a stock solution of the GGT-activatable fluorescent probe (e.g., gGlu-HMRG) in DMSO.
-
Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in a serum-free medium or an appropriate buffer.
-
-
Cellular Labeling and Imaging:
-
Wash the cultured cells twice with a phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-30 minutes) at 37°C.
-
After incubation, wash the cells again with PBS to remove the excess probe.
-
Acquire fluorescent images using a fluorescence microscope with appropriate filter sets for the specific fluorophore.
-
Visualizations
Metabolic Pathway of γ-Glu-Abu
Caption: Hypothetical metabolic pathway of γ-Glu-Abu synthesis and degradation.
Workflow for HPLC-based Detection of γ-Glu-Abu
Caption: Experimental workflow for γ-Glu-Abu detection by HPLC.
Principle of GGT-Activatable Fluorescent Probe
Caption: Mechanism of a GGT-activatable fluorescent probe.
References
Application Notes and Protocols for Assessing the Kokumi Taste Intensity of γ-Glutamyl-α-aminobutyrate (γ-Glu-Abu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kokumi, a Japanese term, describes a taste sensation characterized by richness, mouthfulness, continuity, and complexity. Unlike the five basic tastes (sweet, sour, salty, bitter, and umami), kokumi substances do not have a distinct taste on their own but enhance the other tastes present in food. A key class of molecules known to elicit the kokumi sensation are γ-glutamyl peptides, including γ-glutamyl-α-aminobutyrate (γ-Glu-Abu). The primary receptor responsible for detecting kokumi substances is the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) found in taste bud cells.
These application notes provide detailed methodologies for assessing the kokumi taste intensity of γ-Glu-Abu and other γ-glutamyl peptides through both sensory evaluation and in-vitro instrumental analysis.
Sensory Evaluation of Kokumi Intensity
Sensory evaluation is the gold standard for assessing taste perception. It relies on trained human panelists to quantify the intensity of specific sensory attributes.
Panelist Selection and Training
A trained sensory panel is crucial for obtaining reliable and reproducible data.
Protocol for Panelist Training:
-
Preliminary Selection: Screen potential panelists for their ability to detect basic tastes (sweet, sour, salty, bitter, umami) through threshold testing. Use standard taste compounds like sucrose, citric acid, sodium chloride, caffeine, and monosodium glutamate (MSG) for this purpose[1].
-
Attribute Recognition: Train selected panelists to recognize and differentiate kokumi-specific attributes:
-
Mouthfulness: A sense of fullness and richness in the mouth.
-
Continuity/Long-lastingness: A lingering, complex aftertaste.
-
Thickness: A perception of viscosity or body.
-
-
Reference Standards: Use a known kokumi substance, such as glutathione (GSH) at a concentration of 5 mmol/L in a model chicken broth, as a reference for the kokumi sensation[1].
-
Scale Application: Train panelists to use a structured rating scale (e.g., a 5-point or 10-point scale) to quantify the intensity of each attribute consistently[1]. Regular training sessions over several weeks are necessary to ensure panelist calibration and consistency.
Descriptive Sensory Analysis Protocol
This method provides a detailed sensory profile of the test compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of γ-Glu-Abu in deionized water.
-
Create a series of test solutions by adding γ-Glu-Abu at different concentrations (e.g., 0.05%, 0.10%, 0.25%, 0.50% w/w) to a basal taste solution. A common basal solution is a model chicken broth or a solution containing a basic taste, such as 0.5% MSG and 1.0% NaCl, to evaluate the enhancement effect[1][2].
-
Prepare a blank control (basal solution without γ-Glu-Abu).
-
-
Evaluation Procedure:
-
Present the coded, randomized samples to the trained panelists.
-
Instruct panelists to rinse their mouths with deionized water between samples.
-
Ask panelists to rate the intensity of kokumi attributes (mouthfulness, continuity, thickness) and the basic tastes (umami, saltiness) on the structured scale.
-
-
Data Analysis:
-
Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences in attribute intensities between the control and the test samples.
-
Taste Dilution Analysis (TDA)
TDA is used to determine the taste dilution (TD) factor, which represents the dilution at which a discernible difference in kokumi intensity is no longer perceived.
Experimental Protocol:
-
Sample Preparation: Dissolve the test compound (e.g., γ-Glu-Abu) in a relevant food matrix (like a green tea infusion or model broth) at a starting concentration (e.g., 3 mg/mL).
-
Serial Dilution: Perform a stepwise 1+1 dilution of the sample with the same food matrix.
-
Sensory Evaluation: Present the series of diluted samples to the trained panel in order of decreasing concentration.
-
TD-Factor Determination: The TD-factor is the highest dilution at which a majority of the panelists can still detect a kokumi difference compared to the plain food matrix.
Instrumental Analysis: In-Vitro CaSR Activation Assay
This cell-based assay provides an objective measure of a compound's ability to activate the kokumi receptor, the CaSR. It is a valuable tool for high-throughput screening.
Principle
The assay utilizes a cell line (e.g., HEK-293 or CHO-K1) that has been engineered to stably express the human CaSR. Activation of the CaSR by a kokumi substance like γ-Glu-Abu triggers a downstream signaling cascade, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This increase is measured using a calcium-sensitive fluorescent dye.
Experimental Protocol: Intracellular Calcium Flux Assay
-
Cell Culture and Plating:
-
Culture HEK-293 or CHO-K1 cells stably expressing the human CaSR in an appropriate growth medium.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture until they reach 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM). A common loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for a specified time (e.g., 2 hours at 37°C and 5% CO₂) to allow the dye to enter the cells.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of γ-Glu-Abu in the assay buffer.
-
Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence.
-
Add the γ-Glu-Abu solutions to the wells and immediately begin measuring the change in fluorescence intensity over time. The measurement is typically recorded as relative fluorescence units (RFU).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium and thus the activation of the CaSR.
-
Plot the dose-response curve (RFU vs. log[concentration of γ-Glu-Abu]).
-
Calculate the EC₅₀ value (the concentration of the compound that elicits 50% of the maximum response) to quantify the potency of γ-Glu-Abu.
-
Data Presentation
The following tables summarize quantitative data for the kokumi intensity of various γ-glutamyl peptides, providing a reference for comparison with γ-Glu-Abu.
Table 1: Sensory Thresholds of γ-Glutamyl Peptides
| γ-Glutamyl Peptide | Threshold in Water (mmol/L) | Threshold in Savory Matrix (mmol/L) | Reference |
| γ-L-glutamyl-L-leucine | 3.3 - 9.4 | Significantly lower | |
| γ-L-glutamyl-L-valine | 3.3 - 9.4 | Significantly lower | |
| γ-L-glutamyl-L-cysteinyl-β-alanine | 3.3 - 9.4 | Decreased by a factor of 32 |
Table 2: Relative Kokumi Intensity of γ-Glutamyl Peptides Compared to Glutathione (GSH)
| γ-Glutamyl Peptide | Relative Kokumi Intensity (GSH = 1) | Reference |
| γ-Glu-Val-Gly | 12.8 | |
| γ-Glu-Val | N/A (Potent kokumi taste) | |
| γ-Glu-Leu | N/A (Potent kokumi taste) |
Table 3: CaSR Activity of Various Kokumi-Active Compounds
| Compound | EC₅₀ (concentration for 50% maximal response) | Reference |
| γ-Glu-Val-Gly | Potent agonist | |
| Glutathione (GSH) | Activates CaSR | |
| L-Histidine | Activates CaSR | |
| Cinacalcet | 0.0015% (in sensory test) |
Mandatory Visualizations
Signaling Pathway of Kokumi Taste Perception
Caption: Kokumi taste signaling cascade initiated by γ-Glu-Abu.
Experimental Workflow for Sensory Evaluation
Caption: Workflow for the sensory assessment of kokumi intensity.
Experimental Workflow for In-Vitro CaSR Assay
Caption: Workflow for the in-vitro CaSR activation assay.
References
Application of γ-Glutamyl-α-Aminobutyric Acid (Gamma-Glu-Abu) in Functional Food Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Glutamyl-α-aminobutyric acid (Gamma-Glu-Abu), a dipeptide belonging to the family of γ-glutamyl peptides, is an emerging bioactive compound with potential applications in the development of functional foods. These peptides are characterized by a unique isopeptide bond between the γ-carboxyl group of glutamic acid and an amino acid, in this case, α-aminobutyric acid. This structure confers resistance to gastrointestinal digestion, enhancing its potential for systemic biological activity. The primary known mechanism of action for many γ-glutamyl peptides is the allosteric modulation of the calcium-sensing receptor (CaSR), a G-protein coupled receptor involved in various physiological processes. This document provides a comprehensive overview of the potential applications of this compound, supported by quantitative data on related compounds, detailed experimental protocols for its synthesis and evaluation, and visual representations of its proposed mechanism of action and experimental workflows.
Potential Health Benefits and "Kokumi" Sensation
This compound is primarily recognized for its contribution to the "kokumi" taste sensation—a Japanese term describing a food's richness, mouthfulness, and continuity.[1] Beyond its sensory properties, the activation of the Calcium-Sensing Receptor (CaSR) by γ-glutamyl peptides suggests potential health benefits, including anti-inflammatory and hypoglycemic effects.[2] While specific research on this compound is limited, data from related γ-glutamyl peptides and its hydrolysis product, γ-aminobutyric acid (GABA), provide strong indications of its functional potential.[3][4]
Data Presentation
Table 1: Kokumi Taste Thresholds of Various γ-Glutamyl Peptides
The following table summarizes the reported threshold concentrations for the "kokumi" sensation of several γ-glutamyl peptides. This data can serve as a reference for the concentrations at which this compound might be expected to exert a similar sensory effect.
| γ-Glutamyl Peptide | Threshold Concentration (mmol/L) in Aqueous Solution | Reference |
| γ-L-Glutamyl-L-leucine | 3.3 | [1] |
| γ-L-Glutamyl-L-valine | 9.4 | |
| γ-L-Glutamyl-L-cysteinyl-β-alanine | Decreased by a factor of 32 in a savory matrix | |
| γ-Glu-Ile-Lys | 1.61 ± 0.21 | |
| γ-Glu-Ala-Ile | 1.89 ± 0.15 | |
| γ-Glu-Leu-Leu | 1.78 ± 0.23 | |
| γ-Glu-Phe-Leu | 2.16 ± 0.19 | |
| γ-Glu-Val-Leu | 1.95 ± 0.11 |
Table 2: Anti-Inflammatory Effects of GABA (Hydrolysis Product of this compound)
Due to the limited direct data on this compound, this table presents the anti-inflammatory effects of its potential in vivo hydrolysis product, GABA. These findings suggest a plausible avenue for the functional effects of this compound.
| Cell Type | Inflammatory Stimulus | GABA Concentration | Effect on Cytokine/Mediator | Reference |
| Human PBMCs (from T1D patients) | anti-CD3 | 100 nM | Inhibited release of 47 cytokines | |
| Human CD4+ T cells (responders) | anti-CD3 | 100 nM, 500 nM | Decreased proliferation and inhibited secretion of 37 cytokines | |
| Rat C6 astrocytoma cells | IL-1β + TNF-α | Not specified | Suppressed synergistic release of IL-6 | |
| Mouse Macrophages | LPS | Not specified | Inhibited IL-1β production | |
| T1DM mice | - | Not specified | Reduced serum LPS, IL-6, and TNF-α levels |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of γ-Glutamyl-α-Aminobutyric Acid
This protocol describes a general method for the enzymatic synthesis of γ-glutamyl dipeptides using γ-glutamyltranspeptidase (GGT).
Materials:
-
γ-Glutamyltranspeptidase (GGT) from a microbial source (e.g., Bacillus subtilis)
-
L-Glutamine (γ-glutamyl donor)
-
α-Aminobutyric acid (acceptor)
-
Reaction Buffer (e.g., 100 mM Borate buffer, pH 10.0)
-
Deionized water
-
Heating block or water bath
-
pH meter
-
Magnetic stirrer and stir bar
-
Analytical HPLC system for monitoring the reaction
Procedure:
-
Substrate Solution Preparation:
-
Prepare a 1 M stock solution of L-Glutamine in deionized water.
-
Prepare a 1 M stock solution of α-aminobutyric acid in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the L-Glutamine and α-aminobutyric acid stock solutions to achieve desired final concentrations (e.g., 100-200 mM each).
-
Add the reaction buffer to the desired final volume.
-
Adjust the pH to 10.0 using a pH meter.
-
Place the vessel on a magnetic stirrer and bring the solution to the optimal reaction temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a predetermined amount of GGT (e.g., 0.2-0.5 U/mL).
-
Allow the reaction to proceed for a set period (e.g., 3-24 hours) with continuous stirring.
-
Monitor the formation of this compound and the consumption of substrates by taking aliquots at different time points and analyzing them via HPLC.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).
-
Purify the synthesized this compound using chromatographic techniques such as ion-exchange chromatography.
-
Protocol 2: In Vitro Assessment of Anti-Inflammatory Activity (Nitric Oxide Production in Macrophages)
This protocol outlines a method to assess the potential anti-inflammatory effects of this compound by measuring its impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM in a CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Nitric Oxide Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite (a stable product of NO) in the supernatants by comparing the absorbance to a standard curve of sodium nitrite.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.
-
Protocol 3: Calcium Mobilization Assay for CaSR Activation
This protocol describes how to measure the activation of the Calcium-Sensing Receptor (CaSR) by this compound through the quantification of intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
Seed the CaSR-expressing HEK293 cells into 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Calcium Mobilization Measurement:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Automatically inject different concentrations of this compound into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).
Experimental Workflow
Caption: General workflow for the development of functional foods with this compound.
Conclusion
This compound holds promise as a bioactive ingredient for the development of functional foods, primarily due to its "kokumi" taste-enhancing properties and the potential health benefits associated with the activation of the Calcium-Sensing Receptor. While direct research on this compound is still emerging, the extensive data on related γ-glutamyl peptides and its hydrolysis product, GABA, provide a strong foundation for its application. The provided protocols offer a starting point for the synthesis, characterization, and functional evaluation of this compound. Further research is warranted to elucidate its specific dose-response relationships and to fully understand its physiological effects in vivo.
References
Troubleshooting & Optimization
Technical Support Center: Enzymatic γ-Glu-Abu Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of enzymatically synthesized γ-Glutamyl-α-aminobutyric acid (γ-Glu-Abu).
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes used for γ-Glu-Abu synthesis?
A1: The primary enzymes used are γ-glutamyltranspeptidase (GGT) and certain microbial glutaminases that exhibit GGT activity.[1][2] These enzymes catalyze the transfer of a γ-glutamyl group from a donor molecule to an acceptor, which in this case is α-aminobutyric acid (Abu).[3][4]
Q2: What is the fundamental reaction mechanism?
A2: The synthesis is a two-step process. First, the enzyme reacts with a γ-glutamyl donor (e.g., L-glutamine) to form a γ-glutamyl-enzyme intermediate. Second, this intermediate is attacked by the amino group of the acceptor (α-aminobutyric acid), releasing the dipeptide γ-Glu-Abu and regenerating the free enzyme.[5]
Q3: Why is an alkaline pH typically required for the synthesis reaction?
A3: An alkaline pH (typically 9.0-10.0) is optimal for the transpeptidation activity of many GGT enzymes. This pH environment favors the nucleophilic attack by the acceptor amino acid on the γ-glutamyl-enzyme intermediate, thereby promoting the synthesis of the desired dipeptide over competing hydrolysis reactions.
Q4: What are the main advantages of enzymatic synthesis over chemical synthesis for γ-glutamyl peptides?
A4: Enzymatic synthesis offers high specificity (chemo-, regio-, and stereoselectivity), which eliminates the need for complex protection and deprotection steps common in chemical synthesis. It also involves milder reaction conditions, is more environmentally friendly, and can be more cost-effective for large-scale production.
Troubleshooting Guide
Q5: My final yield of γ-Glu-Abu is very low. What are the common causes?
A5: Low yield is the most common issue and typically stems from three competing side reactions catalyzed by the enzyme itself:
-
Hydrolysis: Water acts as the γ-glutamyl acceptor instead of α-aminobutyric acid, resulting in the formation of glutamic acid. This is a major cause of low yield.
-
Autotranspeptidation: Another molecule of the γ-glutamyl donor (L-glutamine) acts as the acceptor, leading to the formation of the byproduct γ-Glu-Gln.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, substrate ratio, or enzyme concentration can significantly reduce the efficiency of the desired transpeptidation reaction.
Q6: My HPLC analysis shows a large peak for glutamic acid. How can I reduce this hydrolysis byproduct?
A6: A large glutamic acid peak indicates that hydrolysis is outcompeting the transpeptidation reaction. To address this:
-
Optimize pH: Ensure the reaction pH is optimal for transpeptidation, typically between 9.0 and 10.0 for many GGTs.
-
Increase Acceptor Concentration: Increase the molar ratio of the acceptor (α-aminobutyric acid) to the donor (L-glutamine). A higher concentration of the target acceptor makes it a more likely nucleophile to attack the enzyme intermediate compared to water.
-
Reduce Water Activity: While challenging in aqueous systems, conducting the reaction in a biphasic system or with co-solvents can sometimes reduce hydrolysis, though this requires significant optimization.
Q7: I've identified γ-Glu-Gln as a major impurity. How can I prevent its formation?
A7: The presence of γ-Glu-Gln indicates that autotranspeptidation is occurring. The primary strategy to minimize this is to adjust the substrate concentrations.
-
Optimize Donor:Acceptor Ratio: Decrease the initial concentration of the L-glutamine donor relative to the α-aminobutyric acid acceptor. A common starting point is a 1:1 ratio, but ratios of 1:2 or 1:3 (Donor:Acceptor) can significantly favor the formation of γ-Glu-Abu.
-
Use a Different Donor: In some cases, using D-glutamine as the γ-glutamyl donor with bacterial GGT can dramatically reduce the formation of γ-glutamyl byproducts, as D-glutamine is often not an effective acceptor. This has been shown to increase the yield of the desired product from 25% to over 70% in similar syntheses.
Q8: The reaction seems to stop before all the limiting substrate is consumed. What could be the issue?
A8: This could be due to enzyme instability or product inhibition.
-
Enzyme Stability: Verify the enzyme's stability under your reaction conditions (pH, temperature) for the entire duration of the experiment. Consider immobilizing the enzyme, which can enhance its stability.
-
Product Inhibition: The synthesized γ-Glu-Abu or byproducts might be inhibiting the enzyme. Try running the reaction with a lower initial substrate concentration or implementing a continuous flow system where the product is removed as it is formed.
-
Temperature: Ensure the reaction is maintained at the optimal temperature. For GGT from Bacillus amyloliquefaciens or E. coli, this is often around 37°C. Temperatures that are too high can lead to rapid enzyme denaturation.
Data Presentation: Reaction Optimization
The tables below summarize typical reaction conditions and yields for the enzymatic synthesis of various γ-glutamyl dipeptides, which can serve as a starting point for optimizing γ-Glu-Abu synthesis.
Table 1: Optimal Conditions for Enzymes in γ-Glutamyl Peptide Synthesis
| Enzyme Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| Escherichia coli | γ-Glutamyltranspeptidase (GGT) | 10.0 | 37 |
| Bacillus amyloliquefaciens | Glutaminase (with GGT activity) | 9.0 - 10.0 | 37 - 55 |
| Bacillus subtilis | γ-Glutamyltranspeptidase (GGT) | 10.0 | 25 |
Data compiled from multiple sources.
Table 2: Examples of Reaction Parameters and Achieved Yields for γ-Glutamyl Dipeptides
| Synthesized Peptide | Enzyme Source | γ-Glutamyl Donor | Acceptor | Donor:Acceptor Ratio | Yield (%) |
|---|---|---|---|---|---|
| γ-Glu-Taurine | E. coli GGT | L-Glutamine | Taurine | 1:1 (200mM:200mM) | 25 |
| γ-d-Glu-Taurine | E. coli GGT | D-Glutamine | Taurine | 1:1 (200mM:200mM) | 71 |
| γ-Glu-Tryptophan | B. amyloliquefaciens Glutaminase | L-Glutamine | L-Tryptophan | 1:3 (100mM:300mM) | 51.0 |
| γ-Glu-(S)-allyl-Cysteine | B. subtilis GGT | L-Glutamine | (S)-allyl-Cysteine | 1:1 (100mM:100mM) | ~40 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Synthesis of γ-Glu-Abu
This protocol provides a general method for synthesizing γ-Glu-Abu using a commercially available GGT or glutaminase.
Materials:
-
γ-Glutamyltranspeptidase (GGT) or suitable Glutaminase
-
L-Glutamine (γ-glutamyl donor)
-
α-Aminobutyric acid (acceptor)
-
Reaction Buffer (e.g., 100 mM Carbonate buffer, pH 10.0)
-
Deionized water
-
Water bath or heating block
-
pH meter
-
Magnetic stirrer
Procedure:
-
Substrate Preparation:
-
Prepare a 200 mM solution of L-glutamine in the reaction buffer.
-
Prepare a 200 mM solution of α-aminobutyric acid in the same reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine equal volumes of the L-glutamine and α-aminobutyric acid solutions to achieve a final concentration of 100 mM for each and a 1:1 molar ratio.
-
Adjust the final pH to 10.0 if necessary.
-
Place the vessel in a water bath set to the enzyme's optimal temperature (e.g., 37°C).
-
-
Enzyme Addition:
-
Initiate the reaction by adding the enzyme to a final concentration of approximately 0.2 - 0.5 U/mL.
-
-
Incubation:
-
Allow the reaction to proceed for 3-24 hours with continuous stirring. The optimal time should be determined by taking periodic samples and analyzing them via HPLC.
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation (e.g., heating at 90-100°C for 10 minutes). This will precipitate the enzyme.
-
Protocol 2: Purification of γ-Glu-Abu by Ion-Exchange Chromatography
Materials:
-
Reaction mixture from Protocol 1
-
Anion-exchange resin (e.g., Dowex 1x8, acetate form)
-
Chromatography column
-
Equilibration Buffer: Deionized water
-
Wash Buffer: 5 N Acetic Acid
-
Elution Buffer: Formic acid:Acetic acid:Water (1:2:16 by volume)
-
Fraction collector
Procedure:
-
Sample Preparation: Centrifuge the heat-inactivated reaction mixture to pellet the precipitated enzyme. Collect the supernatant.
-
Column Preparation: Pack the chromatography column with the anion-exchange resin and equilibrate it by washing with several column volumes of deionized water.
-
Sample Loading: Load the supernatant onto the equilibrated column.
-
Washing: Wash the column with deionized water followed by 5 N acetic acid to remove unreacted substrates and other unbound components.
-
Elution: Elute the bound γ-Glu-Abu using the formic acid-acetic acid elution buffer.
-
Fraction Analysis: Collect fractions and analyze them for the presence of the target peptide using HPLC or LC-MS.
-
Pooling: Pool the pure fractions containing γ-Glu-Abu and lyophilize to obtain the final product.
Protocol 3: HPLC Analysis of Reaction Products
Procedure:
-
Column: Use a C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a shallow linear gradient, for example, from 5% to 50% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized to achieve baseline separation of L-glutamine, α-aminobutyric acid, glutamic acid, and γ-Glu-Abu.
-
Detection: Monitor the elution at 210-220 nm.
-
Quantification: Use a standard curve prepared with a purified γ-Glu-Abu standard to quantify the product and calculate the yield.
Visualizations
Caption: Reaction pathways catalyzed by GGT, showing desired synthesis versus side reactions.
Caption: A troubleshooting workflow for diagnosing and resolving low yield in synthesis.
Caption: A standard experimental workflow for the synthesis and purification of γ-Glu-Abu.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
Technical Support Center: Purification of Synthetic γ-Glu-Abu
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthetic Gamma-Glu-Abu (γ-glutamyl-α-aminobutyric acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude synthetic γ-Glu-Abu?
A1: Impurities in crude synthetic γ-Glu-Abu typically arise from the solid-phase peptide synthesis (SPPS) process. These can include:
-
Deletion sequences: Peptides lacking either the glutamic acid or the aminobutyric acid residue due to incomplete coupling reactions.
-
Truncated sequences: Shorter peptide fragments resulting from incomplete synthesis.
-
Peptides with protecting groups still attached: Incomplete removal of protecting groups from the amino acid side chains.
-
Diastereomers: Racemization of amino acid residues during the synthesis process.
-
Reagent adducts: Modifications of the peptide by reagents used in synthesis and cleavage.
Q2: Which chromatographic technique is most suitable for the purification of γ-Glu-Abu?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides like γ-Glu-Abu. This technique separates the target peptide from impurities based on differences in hydrophobicity. Ion-exchange chromatography can also be employed, particularly for removing charged impurities.
Q3: What is the role of trifluoroacetic acid (TFA) in the mobile phase for RP-HPLC purification?
A3: Trifluoroacetic acid (TFA) is a crucial mobile phase additive in RP-HPLC for peptide purification. It acts as an ion-pairing agent, neutralizing the charges on the peptide and improving peak shape and resolution. A typical concentration of 0.1% TFA in both the aqueous and organic mobile phases is used.
Q4: How can I improve the resolution between my target γ-Glu-Abu peak and a closely eluting impurity?
A4: To improve resolution, you can try several strategies:
-
Optimize the gradient: A shallower gradient around the elution point of your peptide will increase the separation time and improve resolution.
-
Change the organic solvent: Switching from acetonitrile to methanol or a combination of the two can alter the selectivity of the separation.
-
Adjust the temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution.
-
Try a different stationary phase: If a C18 column does not provide adequate separation, consider a C8, C4, or a phenyl-hexyl column, which offer different hydrophobic selectivities.
Q5: My recovery of γ-Glu-Abu after purification is low. What are the possible causes and solutions?
A5: Low recovery can be due to several factors:
-
Poor solubility: The peptide may not be fully dissolved in the injection solvent. Ensure complete dissolution, and if necessary, use a small amount of a stronger organic solvent like DMSO to dissolve the peptide before dilution.
-
Adsorption to the column or system: Peptides can adsorb to the stationary phase or metallic components of the HPLC system. To mitigate this, ensure the mobile phase contains an appropriate ion-pairing agent and consider passivating the HPLC system.
-
Precipitation on the column: The peptide may precipitate at the head of the column if the mobile phase is not strong enough to keep it in solution. Ensure your starting mobile phase conditions are compatible with your peptide's solubility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of synthetic γ-Glu-Abu.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Peptide aggregation. 4. High molecular weight impurities. | 1. Reduce the amount of sample injected. 2. Ensure adequate concentration of ion-pairing agent (e.g., 0.1% TFA). 3. Increase column temperature. Try a different stationary phase (e.g., C8 instead of C18). 4. Use a column with a larger pore size (e.g., 300 Å). |
| Peak Tailing | 1. Interaction with residual silanols on the silica-based column. 2. Inadequate ion-pairing. 3. Column degradation. | 1. Increase the concentration of TFA in the mobile phase. 2. Use a highly end-capped column. 3. Replace the column if it is old or has been used extensively with harsh conditions. |
| Split Peaks | 1. Column fouling or blockage at the inlet. 2. Sample solvent incompatible with the mobile phase. 3. Presence of isomers or conformers. | 1. Reverse flush the column with a strong solvent. If the problem persists, replace the column. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. This may be inherent to the sample; try changing the mobile phase pH or temperature to see if the peaks coalesce. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient. 4. Pump malfunction. | 1. Prepare mobile phases accurately and consistently. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the starting mobile phase before each injection. 4. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Representative RP-HPLC Purification Protocol for Synthetic γ-Glu-Abu
This protocol provides a general framework for the purification of synthetic γ-Glu-Abu. Optimization will be required based on the specific impurity profile of the crude product.
1. Materials and Reagents:
-
Crude synthetic γ-Glu-Abu
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Sample Preparation:
-
Dissolve the crude γ-Glu-Abu in Mobile Phase A at a concentration of 1-10 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical; larger dimensions for preparative) |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 20-100 µL (analytical) |
| Gradient | 5% to 50% Mobile Phase B over 30 minutes |
5. Purification and Analysis:
-
Perform an initial analytical run to determine the retention time of γ-Glu-Abu and the impurity profile.
-
Based on the analytical run, optimize the gradient for preparative purification to maximize the resolution between the target peptide and impurities.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity and confirm the identity of the purified peptide by mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for the RP-HPLC purification of synthetic γ-Glu-Abu.
Caption: Key factors influencing the outcome of synthetic peptide purification.
Technical Support Center: Optimizing HPLC Separation of γ-Glu-Abu from Biological Matrices
Welcome to the technical support center for the analysis of γ-glutamyl-α-aminobutyrate (γ-Glu-Abu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting for the quantitative analysis of γ-Glu-Abu in complex biological matrices using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of γ-Glu-Abu by HPLC challenging?
A1: The analysis of γ-Glu-Abu by HPLC presents several challenges due to its physicochemical properties. As a small, polar dipeptide, it exhibits poor retention on traditional reversed-phase columns like C18.[1][2][3] Additionally, it lacks a strong native chromophore or fluorophore, making detection by UV-Vis or fluorescence detectors difficult without derivatization. The complexity of biological matrices (e.g., plasma, urine, tissue homogenates) also introduces interferences that can co-elute with the analyte, compromising accuracy and sensitivity.
Q2: Is derivatization necessary for the analysis of γ-Glu-Abu?
A2: For sensitive detection using UV-Vis or fluorescence detectors, pre-column or post-column derivatization is highly recommended. Derivatization introduces a chemical moiety that absorbs UV light or fluoresces, significantly enhancing the detection sensitivity. Common derivatizing agents for similar small, polar molecules like GABA and amino acids include o-phthalaldehyde (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl).[4][5] The choice of derivatizing agent will depend on the desired sensitivity, stability of the derivative, and the available detection capabilities.
Q3: What type of HPLC column is best suited for separating γ-Glu-Abu?
A3: Due to the polar nature of γ-Glu-Abu, specialized HPLC columns are often required for adequate retention and separation. Options include:
-
Polar-Embedded Phase Columns: These are modified C18 columns with a polar group embedded in the alkyl chain, which enhances the retention of polar analytes in highly aqueous mobile phases and prevents phase collapse.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are specifically designed for the separation of polar compounds and are a suitable alternative.
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange), which can be beneficial for retaining and separating polar, ionizable compounds like γ-Glu-Abu.
Q4: How can I prepare my biological samples for γ-Glu-Abu analysis?
A4: Proper sample preparation is crucial to remove interfering substances and ensure the longevity of your HPLC column. Common techniques for biological matrices include:
-
Protein Precipitation: This is a simple and effective first step for plasma, serum, and tissue homogenates. It can be achieved by adding organic solvents like acetonitrile or acids like trichloroacetic acid.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively isolating the analyte of interest from the sample matrix. The choice of SPE sorbent will depend on the properties of γ-Glu-Abu and the matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to partition γ-Glu-Abu into a cleaner solvent, away from interfering substances.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Poor Peak for γ-Glu-Abu | Inadequate retention on the column. | - Use a polar-embedded, HILIC, or mixed-mode column.- Decrease the organic solvent concentration in the mobile phase.- If using ion-pair chromatography, ensure the ion-pairing reagent is at the correct concentration and pH. |
| Low detector response. | - Implement a derivatization step (e.g., with OPA or dansyl chloride) to enhance sensitivity.- Ensure the detector wavelength is optimal for the derivatized analyte. | |
| Analyte degradation. | - Check the stability of γ-Glu-Abu and its derivative in the sample solvent and mobile phase.- Process samples at low temperatures and minimize storage time. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to suppress the ionization of γ-Glu-Abu or residual silanols on the column.- Add a competitive agent to the mobile phase. |
| Column overload. | - Dilute the sample or inject a smaller volume. | |
| Mismatched sample solvent and mobile phase. | - Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. | |
| Retention Time Variability | Inconsistent mobile phase composition. | - Ensure proper mixing and degassing of the mobile phase.- Use a high-quality HPLC system with a reliable pump. |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant and uniform temperature. | |
| Column degradation. | - Flush the column with appropriate solvents to remove contaminants.- Replace the column if it is old or has been subjected to harsh conditions. | |
| High Backpressure | Blockage in the system. | - Check for blockages in the guard column, column frits, or tubing.- Filter all samples and mobile phases before use. |
| Sample precipitation in the mobile phase. | - Ensure the sample is fully soluble in the mobile phase. |
Experimental Protocols
The following are model protocols adapted from methods for similar analytes. Optimization will be necessary for the specific analysis of γ-Glu-Abu.
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase or an appropriate solvent for derivatization.
Protocol 2: Pre-column Derivatization with Dansyl Chloride
This protocol is based on a method for GABA and glutamic acid.
-
Prepare a dansyl chloride solution (1.5 mg/mL) in acetonitrile.
-
Prepare a sodium bicarbonate buffer (100 mM, pH 9.0).
-
To the dried sample extract (from Protocol 1), add 50 µL of the sodium bicarbonate buffer.
-
Add 50 µL of the dansyl chloride solution.
-
Vortex and incubate at 60°C for 45 minutes in the dark.
-
After incubation, add 50 µL of a solution containing formic acid in water to stop the reaction.
-
Inject an appropriate volume into the HPLC system.
Quantitative Data from Related Analyses
The following tables summarize the performance of HPLC methods for the analysis of GABA, a structurally related compound. These can serve as a benchmark when developing a method for γ-Glu-Abu.
Table 1: HPLC Method Parameters for GABA Analysis
| Parameter | Method 1 (OPA Derivatization) | Method 2 (Dansyl Chloride Derivatization) |
| Column | Hypersil® BDS C18 (4.6 x 250 mm, 5 µm) | Not specified |
| Mobile Phase | Methanol:Water (66:34, v/v) | Acetonitrile and Sodium Acetate Buffer |
| Detection | Fluorescence | Not specified |
| Injection Volume | 20 µL | 10 µL |
Table 2: Performance Characteristics of GABA HPLC Methods
| Parameter | Method 1 (OPA Derivatization) | Method 2 (Dansyl Chloride Derivatization) |
| Linearity Range | 0.2 - 0.9 µg/mL | Not specified |
| LOD | 0.004 µg/mL | Not specified |
| LOQ | 0.02 µg/mL | Not specified |
| Recovery | Not specified | 97.8 – 104.9% |
| Precision (RSD%) | Not specified | < 5% |
Visualizations
Caption: Experimental workflow for γ-Glu-Abu analysis.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Support Center: Overcoming Solubility Issues of Gamma-Glu-Abu in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Gamma-Glu-Abu in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions important?
A1: this compound (γ-L-Glutamyl-L-α-aminobutyric acid) is a dipeptide. Its solubility in aqueous solutions is crucial for a variety of experimental and therapeutic applications, including in vitro assays, formulation development, and in vivo studies, as it ensures uniform concentration and bioavailability.
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of this compound, like other peptides, is influenced by several factors:
-
pH of the solution: The net charge of the dipeptide changes with pH, affecting its interaction with water molecules.[1][2]
-
Temperature: Solubility of most solids, including peptides, often increases with temperature.[2][3][4]
-
Ionic strength of the solution: The concentration of salts in the buffer can impact solubility.
-
Presence of co-solvents or excipients: Certain additives can enhance solubility.
Q3: What is the expected charge of this compound at different pH values?
A3: To estimate the charge, we consider the pKa values of the ionizable groups: the N-terminal amine, the C-terminal carboxyl group, and the side chain carboxyl group of the glutamic acid residue. Glutamic acid has pKa values around 2.1 (α-carboxyl), 4.07 (side chain carboxyl), and 9.47 (α-amino). The aminobutyric acid residue contributes its terminal carboxyl and amino groups. The overall charge will be positive at low pH, approach neutral around its isoelectric point (pI), and become negative at high pH. Peptides are generally most soluble at pH values away from their pI.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for hydrophobic peptides, small amounts of organic co-solvents like DMSO, DMF, or ethanol can be used to aid initial dissolution before diluting with an aqueous buffer. However, it is crucial to consider the compatibility of these solvents with your specific experimental setup, as they can be toxic to cells. For cellular assays, it is recommended to keep the final concentration of solvents like DMSO below 1% (v/v).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in water or buffer. | The pH of the solution is close to the isoelectric point (pI) of the dipeptide, minimizing its net charge and solubility. | Adjust the pH of the solution. For a peptide containing glutamic acid, which is acidic, increasing the pH with a basic solution (e.g., 0.1 M ammonium bicarbonate) should increase its negative charge and enhance solubility. Conversely, lowering the pH with an acidic solution (e.g., 10% acetic acid) will increase its positive charge. |
| The solution becomes cloudy or forms a precipitate after initial dissolution. | The solubility limit has been exceeded at the current temperature and pH, or the buffer components are causing precipitation. | 1. Increase the temperature: Gently warm the solution (e.g., to 37-40°C) to see if the precipitate redissolves. Avoid excessive heating to prevent degradation. 2. Sonication: Use a sonicator to break up aggregates and aid dissolution. 3. Centrifugation: If a precipitate persists, centrifuge the solution and use the supernatant. This is advisable to avoid introducing undissolved particles into your experiment. |
| A precipitate forms when adding the dissolved this compound solution to a new buffer. | The pH or salt concentration of the final buffer is unfavorable for solubility, likely near the pI of the dipeptide. | Ensure the final pH of the mixture is not close to the pI of this compound. It is often better to add the concentrated peptide solution to the final buffer with vigorous stirring to ensure rapid and even dispersion. |
| The required concentration for my experiment is higher than the achieved solubility. | The intrinsic solubility of this compound in the chosen solvent system is limited. | Consider using solubility-enhancing excipients such as cyclodextrins. These can form inclusion complexes with parts of the peptide, increasing its apparent water solubility. |
Experimental Protocols
Protocol 1: pH Adjustment for Enhanced Solubility
This protocol describes how to systematically test the effect of pH on the solubility of this compound.
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Add a small, known amount of this compound powder to a microcentrifuge tube.
-
Add a small volume of deionized water (e.g., 100 µL) and vortex to create a suspension.
-
Measure the initial pH of the suspension.
-
For acidic conditions: Add 0.1 M HCl dropwise, vortexing after each addition, until the peptide dissolves. Record the final pH.
-
For basic conditions (in a separate tube): Add 0.1 M NaOH dropwise, vortexing after each addition, until the peptide dissolves. Record the final pH.
-
Once dissolved, the stock solution can be diluted into the desired experimental buffer. Ensure the final pH of the working solution is compatible with your assay.
Protocol 2: Utilizing Co-solvents for Dissolution
This protocol is intended for situations where pH adjustment is not sufficient or desirable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Desired aqueous buffer
-
Vortex mixer
-
Pipettes
Procedure:
-
Add the required amount of this compound powder to a sterile tube.
-
Add a minimal volume of the organic co-solvent (e.g., 10-20 µL of DMSO) directly to the powder.
-
Vortex thoroughly until the peptide is completely dissolved in the organic solvent.
-
Slowly add the desired aqueous buffer to the dissolved peptide solution, vortexing during the addition to ensure proper mixing and prevent precipitation.
-
Ensure the final concentration of the organic co-solvent in your working solution is compatible with your experimental system (typically <1% for cell-based assays).
Data Presentation
Table 1: Effect of pH on the Solubility of a Hypothetical Dipeptide
| pH | Solubility (mg/mL) | Observations |
| 2.0 | > 50 | Clear solution |
| 4.0 | 5 | Suspension |
| 7.0 | 10 | Suspension |
| 9.0 | > 50 | Clear solution |
Table 2: Comparison of Solubility Enhancement Methods
| Method | Achievable Concentration (Hypothetical) | Advantages | Disadvantages |
| pH Adjustment (pH 9.0) | High (>50 mg/mL) | Simple, cost-effective. | May not be compatible with all experimental conditions. |
| Co-solvent (5% DMSO) | Moderate (25 mg/mL) | Effective for hydrophobic compounds. | Potential for solvent toxicity in biological assays. |
| Cyclodextrin (10% HP-β-CD) | High (>50 mg/mL) | Low toxicity, can improve stability. | May introduce another variable to the experiment. |
| Temperature Increase (40°C) | Moderate (20 mg/mL) | Simple to implement. | Risk of peptide degradation with prolonged heating. |
Visualizations
References
Stabilizing Gamma-Glu-Abu for long-term storage and experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and experimental handling of Gamma-Glu-Abu (γ-L-Glutamyl-α-aminobutyric acid). Below, you will find troubleshooting guides and frequently asked questions to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, ideally, -80°C in a tightly sealed container with a desiccant. Storing at these low temperatures significantly minimizes degradation by reducing molecular motion and inhibiting chemical reactions. For short-term storage of a few days, 4°C is acceptable.
Q2: My this compound solution appears cloudy. What could be the cause?
A2: Cloudiness or precipitation in your this compound solution can be due to several factors:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility in the chosen solvent.
-
pH Nearing the Isoelectric Point (pI): Peptides are least soluble at their isoelectric point. The pI of this compound can be estimated from the pKa values of its constituent amino acids. To improve solubility, adjust the pH of the solution to be at least 2 units away from its pI.
-
Aggregation: Over time, peptide molecules can aggregate, leading to insolubility.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?
A3: Yes, inconsistent results are a common sign of peptide degradation. The primary degradation pathways for this compound in solution are:
-
Hydrolysis: Cleavage of the peptide bond, which is accelerated at acidic or basic pH.
-
Enzymatic Degradation: If your experimental system contains proteases or peptidases, such as gamma-glutamyl transpeptidase (GGT), they can cleave the gamma-glutamyl linkage.[1]
Q4: What is the best way to prepare and store this compound solutions?
A4: To ensure the stability of this compound in solution, follow these best practices:
-
Use Sterile Buffers: Reconstitute lyophilized this compound in a sterile buffer, preferably at a pH of 5-6, to minimize hydrolysis.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, aliquot the stock solution into single-use volumes.
-
Storage: Store aliquots at -20°C or -80°C. For immediate use, solutions can be stored at 4°C for a few days.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Peptide degradation due to improper storage. | Verify that the lyophilized peptide was stored at -20°C or -80°C, protected from light and moisture. For solutions, ensure they were aliquoted and frozen. |
| Enzymatic degradation in the assay. | If your system (e.g., cell culture media with serum) contains proteases, consider using protease inhibitors. Be aware of endogenous enzymes like GGT that can degrade gamma-glutamyl peptides.[1] | |
| Precipitation or cloudiness in solution | pH is near the isoelectric point (pI). | Adjust the buffer pH to be at least two units above or below the theoretical pI of this compound. |
| Concentration exceeds solubility. | Prepare a more dilute solution or try a different solvent system. Gentle warming or sonication may aid dissolution. | |
| Multiple peaks in HPLC analysis | Peptide degradation. | New peaks often represent degradation products. Compare the chromatogram to a freshly prepared standard. |
| Oxidation of the peptide. | While this compound does not contain highly susceptible residues like Met or Cys, using degassed buffers can be a good practice. |
Data Presentation: Estimated Stability of Structurally Similar Dipeptides
Disclaimer: The following data is based on general observations for dipeptides with similar structures (a gamma-glutamyl group linked to a non-polar amino acid) and should be used as an estimation for this compound. Actual stability should be determined experimentally.
| Condition | Parameter | Estimated Stability |
| Temperature (Lyophilized) | Shelf-life at -80°C | > 1 year |
| Shelf-life at -20°C | Several months to a year | |
| Shelf-life at 4°C | Weeks to months | |
| Temperature (in Solution, pH 6.0) | Half-life at -20°C | Several weeks |
| Half-life at 4°C | Days to a week | |
| Half-life at 25°C | Hours to days | |
| pH (in Solution, 25°C) | Stability at pH 3-4 | Moderate (risk of acid hydrolysis) |
| Stability at pH 5-7 | Optimal | |
| Stability at pH > 8 | Low (risk of base-catalyzed hydrolysis) |
Experimental Protocols
Protocol 1: Stability Testing of this compound by RP-HPLC
Objective: To assess the stability of this compound in solution under different storage conditions.
Methodology:
-
Preparation of Stock Solution: Reconstitute lyophilized this compound in a sterile buffer (e.g., 10 mM phosphate buffer, pH 6.0) to a final concentration of 1 mg/mL.
-
Aliquoting: Distribute the stock solution into multiple sterile, low-protein-binding microcentrifuge tubes.
-
Storage Conditions: Store the aliquots at various temperatures (e.g., 4°C, 25°C, and 37°C). Include a "time zero" (T0) sample that is analyzed immediately.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove one aliquot from each temperature condition for analysis.
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Detection: UV at 214 nm.
-
-
Data Analysis: Calculate the percentage of the intact this compound peak area relative to the total peak area at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Protocol 2: Quantification of this compound using HPLC-MS
Objective: To accurately quantify the concentration of this compound in a sample.
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same buffer as the samples.
-
Sample Preparation: If necessary, precipitate proteins from the sample (e.g., cell lysate or plasma) using a solvent like methanol or acetonitrile, followed by centrifugation. Collect the supernatant.
-
LC-MS Analysis:
-
LC System: Utilize a UHPLC system for better separation.[2]
-
Column: A C18 or a suitable HILIC column.
-
Mobile Phase: Use a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and monitor for the specific m/z of this compound.
-
-
Quantification: Determine the peak area of this compound in the samples and calculate the concentration by interpolating from the standard curve.[2]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Minimizing Off-Target Effects in γ-Glu-Abu Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure data integrity in γ-glutamyl-aminobutyraldehyde (γ-Glu-Abu) cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential off-target effects to consider in a γ-Glu-Abu cell-based assay?
A1: Off-target effects in a γ-Glu-Abu assay can arise from several sources. The compound may interact with other receptors or signaling pathways that have structural similarities to the intended GABAergic target. Additionally, non-specific binding to assay components, cellular proteins, or the assay plate itself can lead to misleading results. It is also crucial to consider the metabolic stability of γ-Glu-Abu in the cellular context, as metabolites may have their own off-target activities.
Q2: How can I differentiate between a true on-target effect and an off-target effect?
A2: Differentiating on-target from off-target effects requires a multi-faceted approach. This includes using well-characterized positive and negative controls, performing competition binding assays with known GABA receptor ligands, and utilizing cell lines with and without the target receptor (knockout or knockdown cells).[1] Furthermore, employing orthogonal assays that measure a different downstream signaling event can help confirm on-target activity.
Q3: What are the essential controls to include in my γ-Glu-Abu assay?
A3: A robust control strategy is fundamental for reliable data.[1][2] Essential controls include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve γ-Glu-Abu to establish a baseline response.
-
Positive Control: A known agonist or antagonist of the target GABA receptor to validate assay performance and provide a reference for the expected magnitude of the response.
-
Negative Control: An inactive compound structurally related to γ-Glu-Abu, if available, to assess non-specific effects.
-
Untreated Cells: To monitor the baseline health and signal of the cells.
-
Cell-Free Control: Assay components without cells to determine background signal from the reagents themselves.
Q4: How does the choice of cell line impact the potential for off-target effects?
A4: The choice of cell line is critical. It is imperative to use a cell line that endogenously expresses the target GABA receptor at sufficient levels and has a well-characterized signaling pathway.[2] Using recombinant cell lines that overexpress the target receptor can enhance the assay window but may also introduce artifacts. It's important to verify that the parental cell line does not exhibit a response to the test compound.
Troubleshooting Guide
This guide addresses common issues encountered during γ-Glu-Abu cell-based assays and provides systematic solutions.
Problem 1: High Background Signal
A high background signal can mask the specific response of γ-Glu-Abu, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence of Cells or Media | Use phenol red-free media during the assay.[3] If cellular autofluorescence is high, consider using a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum. |
| Non-specific Binding of Detection Reagents | Increase the number and duration of wash steps. Incorporate a mild detergent like Tween-20 in the wash buffer. Optimize the concentration of primary and secondary antibodies (if applicable) through titration. |
| High Concentration of Detection Reagent | Titrate the detection reagent to determine the optimal concentration that provides a robust signal without elevating the background. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Use sterile, high-purity water and other components. |
| Plate Autofluorescence/Autoluminescence | Use appropriate microplates for your assay type. For fluorescence assays, use black-walled plates to reduce crosstalk and background. For luminescence assays, use white-walled plates to maximize signal. Store plates in the dark before use to minimize phosphorescence. |
Problem 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio makes it difficult to distinguish the true signal from the background noise, compromising data quality.
| Potential Cause | Recommended Solution |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures for compound treatment and reagent addition. Ensure thorough mixing of reagents in the wells without introducing bubbles. |
| Low Receptor Expression | Use a cell line with higher expression of the target GABA receptor or consider transient or stable transfection to increase expression. |
| Incorrect Reagent Concentration | Perform a dose-response curve for γ-Glu-Abu to ensure you are working within the optimal concentration range. Titrate all critical reagents, including detection antibodies or substrates. |
| Inappropriate Assay Window | Adjust the concentrations of positive and negative controls to ensure a clear and statistically significant difference between them. |
| Instrument Settings Not Optimized | Optimize the gain, exposure time, or integration time on the plate reader to maximize signal detection without saturating the detector. |
Problem 3: Inconsistent or Non-Reproducible Results
Variability between wells, plates, or experiments can undermine the reliability of your findings.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for accurate and uniform cell distribution. Optimize cell seeding density to avoid over-confluence or sparse cultures. |
| Edge Effects | To minimize evaporation from the outer wells of the microplate, which can lead to variability, avoid using these wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Reagent Instability | Prepare fresh reagents for each experiment. If using frozen stocks, aliquot them to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Cell-Based Assay Workflow for γ-Glu-Abu
This protocol provides a general framework. Specific parameters should be optimized for your cell line and assay readout.
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count.
-
Dilute the cell suspension to the desired seeding density in the appropriate culture medium.
-
Seed the cells into a suitable microplate (e.g., 96-well or 384-well).
-
Incubate the plate for 24-48 hours to allow for cell attachment and growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of γ-Glu-Abu and control compounds in the appropriate assay buffer or serum-free medium.
-
Carefully remove the culture medium from the wells.
-
Add the compound dilutions to the respective wells.
-
Incubate for the predetermined time at the optimal temperature.
-
-
Signal Detection (Example for a Luminescence Readout):
-
Allow the detection reagent to equilibrate to room temperature.
-
Add the detection reagent to each well.
-
Incubate the plate for the recommended time to allow the signal to stabilize.
-
Measure the luminescence using a plate reader with optimized settings.
-
-
Data Analysis:
-
Subtract the average signal from the vehicle control wells from all other wells.
-
Normalize the data to the positive control.
-
Generate dose-response curves and calculate parameters such as EC50 or IC50.
-
Visualizations
Caption: Simplified diagram of GABA synthesis, release, and receptor signaling.
Caption: A stepwise workflow for a typical cell-based assay.
Caption: A decision tree for troubleshooting common assay issues.
References
Troubleshooting low signal-to-noise in Gamma-Glu-Abu detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gamma-Glu-Abu (γ-glutamyl-α-aminobutyric acid) detection. The following sections address common issues related to low signal-to-noise ratios in mass spectrometry-based detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise (S/N) ratio in the detection of this compound?
A low signal-to-noise ratio in the mass spectrometry analysis of this compound and other peptides can typically be attributed to three main areas: issues with the sample itself, problems related to the liquid chromatography (LC) separation, and suboptimal mass spectrometer (MS) settings.[1]
Q2: How can I improve the recovery of this compound during sample preparation?
To enhance the recovery of peptides like this compound, consider the following strategies:
-
Minimize non-specific binding: Peptides can adhere to surfaces like glass tubes and pipette tips. Using low-binding plastics can help mitigate this issue.[1]
-
Ensure solubility: Poor solubility can lead to the precipitation of the peptide and sample loss.[1] Ensure the sample remains in a suitable solvent throughout the preparation process.
-
Optimize extraction: If using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), ensure the chosen method is validated for this compound to maximize recovery and minimize the loss of the analyte.
Q3: What is ion suppression and how can it affect my this compound signal?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is diminished by co-eluting components from the sample matrix.[2][3] This results in a reduced signal intensity, which can negatively impact sensitivity, precision, and accuracy. Electrospray ionization (ESI) is particularly susceptible to this effect.
Q4: Can the stability of this compound affect my results?
Yes, the stability of this compound is a critical factor. Like other dipeptides, it can be susceptible to degradation through chemical hydrolysis or enzymatic activity. For instance, the enzyme Gamma-Glutamyltransferase (GGT) can catalyze the transfer of the gamma-glutamyl group or hydrolyze the peptide. It is important to handle samples appropriately to prevent degradation, which may include keeping them at low temperatures and using enzyme inhibitors if necessary.
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound Standard
If a known standard of this compound is producing a low signal, this indicates a problem with the analytical system rather than the sample matrix.
Troubleshooting Workflow for Low Standard Signal
Caption: Troubleshooting workflow for a low signal from a known this compound standard.
Issue 2: High Background Noise in the Chromatogram
High background noise can obscure the signal of this compound, leading to a poor signal-to-noise ratio.
Systematic Workflow for Troubleshooting High Background Noise
Caption: Systematic workflow for identifying and eliminating sources of high background noise.
Issue 3: Suspected Ion Suppression from Sample Matrix
If the signal for this compound is significantly lower in a sample matrix compared to a clean standard, ion suppression is a likely cause.
Workflow for Identifying and Mitigating Ion Suppression
Caption: A logical workflow to confirm and address ion suppression.
Data Presentation
The following tables summarize typical parameters for LC-MS/MS and GC-MS/MS methods for the analysis of this compound and related compounds, providing a baseline for method development and troubleshooting.
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| Chromatography | ||
| Column | Reversed-phase C18 or HILIC | C18 is common for peptides; HILIC can improve retention of polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in peak shaping. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from a reversed-phase column. |
| Gradient | Optimized for separation from matrix components | A well-developed gradient is crucial to minimize ion suppression. |
| Flow Rate | 0.2 - 0.5 mL/min | Standard for analytical LC-MS. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound contains basic amine groups that are readily protonated. |
| MS/MS Transition | Precursor ion (M+H)+ -> Product ion | Specific to this compound for high selectivity (requires empirical determination). |
| Collision Energy | Optimized for fragmentation | Needs to be tuned to maximize the signal of the specific product ion. |
Table 2: Performance of a Validated UPLC-MS/MS Method for GABA (as a proxy for this compound)
| Parameter | Value | Reference |
| Linearity Range | 3.4 to 2500 ng/mL | |
| LLOQ (Lower Limit of Quantification) | 3.4 ng/mL | |
| LOD (Limit of Detection) | 0.12 ng/mL | |
| Within-day Precision (RSD) | < 10% | |
| Between-day Precision (RSD) | < 10% | |
| Accuracy | < 10% |
Table 3: Typical GC-MS/MS Parameters for this compound Analysis (Requires Derivatization)
| Parameter | Typical Setting | Rationale |
| Derivatization | ||
| Reagent | e.g., MethElute™ or PFP anhydride | To make the polar this compound volatile for GC analysis. |
| Gas Chromatography | ||
| Column | e.g., DB-5ms | A common, relatively non-polar column suitable for a wide range of analytes. |
| Inlet Temperature | ~250 °C | To ensure complete volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 100 to 300 °C) | To separate the analyte from other derivatized components. |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI provides reproducible fragmentation patterns; CI can provide a stronger molecular ion signal. |
| MS/MS Transition | Precursor ion -> Product ion | Specific to the derivatized this compound. |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of this compound
This protocol is adapted from validated methods for similar small peptides and amino acids.
Materials:
-
Plasma, serum, or tissue homogenate
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
This compound standard
-
Stable isotope-labeled this compound (SIL-IS, recommended)
-
Low-binding microcentrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of sample in a low-binding tube, add 300 µL of cold acetonitrile containing the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of 50% acetonitrile in water.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution profile on a C18 or HILIC column.
-
Detect this compound and its SIL-IS using the mass spectrometer in positive ESI and Multiple Reaction Monitoring (MRM) mode.
-
Quantify this compound by comparing its peak area to that of the SIL-IS.
-
General Workflow for LC-MS/MS based this compound Detection
Caption: A typical experimental workflow for the quantification of this compound using LC-MS/MS.
References
Refinement of protocols for consistent Gamma-Glu-Abu bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gamma-Glu-Abu (γ-Glu-Abu). Our goal is to facilitate the refinement of protocols for consistent bioactivity of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known bioactivity?
A1: this compound (γ-L-Glutamyl-L-2-aminobutyric acid) is a dipeptide. Its primary known bioactivity is the activation of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor involved in calcium homeostasis and other physiological processes.[1][2]
Q2: What is the potency of this compound as a CaSR agonist?
A2: this compound activates the CaSR with a reported half-maximal effective concentration (EC50) of 0.21 μM in HEK-293 cells.[1][3][4]
Q3: What is the proposed signaling pathway for this compound?
A3: this compound acts as an agonist at the CaSR. Upon binding, it is proposed to induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This typically involves the activation of G-proteins, such as Gq/11, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively.
Q4: How can I synthesize this compound?
Quantitative Data
The following table summarizes the key quantitative data regarding the bioactivity of this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.21 μM | HEK-293 |
Experimental Protocols
Protocol: In Vitro CaSR Activation Assay
This protocol outlines a method to assess the bioactivity of this compound by measuring intracellular calcium mobilization in HEK-293 cells stably expressing the human CaSR.
Materials:
-
HEK-293 cells stably expressing the human Calcium-Sensing Receptor (CaSR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Positive control (e.g., a known CaSR agonist like L-phenylalanine)
-
Negative control (vehicle, e.g., HBSS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture:
-
Culture HEK-293 cells expressing CaSR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Plating:
-
On the day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well black, clear-bottom microplate at a density of 50,000 to 80,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid in dye dispersal.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Assay:
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Prepare a stock solution of this compound and create a dilution series in HBSS. Also, prepare solutions for the positive and negative controls.
-
Place the microplate into a fluorescence plate reader equipped with an injector.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions, positive control, or negative control into the respective wells.
-
Immediately begin recording the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response of the positive control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Bioactivity | Peptide Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C and solutions at -80°C. |
| Incorrect Peptide Concentration: Errors in weighing or dilution of the peptide. | Verify the calibration of the balance. Perform serial dilutions carefully and use calibrated pipettes. | |
| Cell Health and Passage Number: Cells may be unhealthy, or high passage numbers can lead to altered receptor expression and signaling. | Use cells with a low passage number. Regularly check cell viability and morphology. Ensure consistent cell seeding density. | |
| High Background Fluorescence | Incomplete Removal of Fluo-4 AM: Residual extracellular dye can contribute to high background. | Ensure thorough washing of the cells after dye loading. Increase the number of washes if necessary. |
| Cell Death: Dying cells can take up the dye non-specifically and show high fluorescence. | Check cell viability before and during the experiment. Optimize cell handling and seeding density to minimize cell stress. | |
| Low Signal-to-Noise Ratio | Low Receptor Expression: The HEK-293 cells may not be expressing sufficient levels of the CaSR. | Verify CaSR expression using techniques like Western blot or immunofluorescence. If expression is low, consider re-transfecting or selecting a higher-expressing clone. |
| Suboptimal Dye Loading: Insufficient incubation time or dye concentration. | Optimize the Fluo-4 AM concentration and incubation time for your specific cell line and experimental conditions. | |
| Variable Results Between Wells/Plates | Uneven Cell Seeding: Inconsistent number of cells per well. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistent dispensing. |
| Temperature Fluctuations: Changes in temperature during the assay can affect cellular processes. | Pre-warm all solutions to the assay temperature (e.g., 37°C). Maintain a stable temperature in the plate reader. | |
| Edge Effects: Wells at the edge of the plate may behave differently due to evaporation or temperature gradients. | Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile water or PBS to minimize evaporation from the inner wells. |
Visualizations
Caption: Proposed signaling pathway for this compound via the Calcium-Sensing Receptor (CaSR).
Caption: General experimental workflow for assessing this compound bioactivity.
References
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Gamma-Aminobutyric Acid (GABA)
Disclaimer: This guide focuses on Gamma-Aminobutyric Acid (GABA) due to the extensive availability of scientific literature for this analyte. The principles and troubleshooting steps outlined here are broadly applicable to other small polar molecules, including Gamma-Glu-Abu, which may experience similar analytical challenges.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of GABA.
Troubleshooting Guides
Problem 1: Low Signal Intensity or Complete Signal Loss for GABA
Possible Cause: Significant ion suppression is a primary reason for reduced or absent analyte signals. This occurs when co-eluting matrix components interfere with the ionization of GABA in the mass spectrometer's source.[1][2]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. A well-chosen SPE sorbent can retain GABA while allowing interfering compounds to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition GABA into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is often less effective at removing phospholipids and other small molecules that can cause ion suppression.[1]
-
-
Improve Chromatographic Separation:
-
Gradient Elution: A well-optimized gradient can separate GABA from the majority of matrix components.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., HILIC for polar compounds like GABA) to alter selectivity and improve separation from interfering peaks.[3]
-
-
Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of both GABA and the matrix components. This is only a viable option if the GABA concentration is high enough to remain detectable after dilution.
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, resulting in poor reproducibility.
Solutions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects. A SIL-IS, such as d2-GABA or d6-GABA, is chemically identical to GABA but has a different mass. It will co-elute with GABA and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., human plasma, mouse brain tissue). This helps to compensate for consistent matrix effects across the analytical run.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.
Q2: How can I determine if my GABA analysis is suffering from matrix effects?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of a GABA standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dips in the baseline signal for GABA indicate time points where matrix components are eluting and causing ion suppression.
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices such as plasma and tissue homogenates, common sources of matrix effects include salts, proteins, and phospholipids. Phospholipids are particularly problematic as they are often co-extracted with analytes of interest and can cause significant ion suppression.
Q4: Is derivatization a viable strategy to mitigate matrix effects for GABA?
A4: While derivatization can be used to improve the chromatographic retention and ionization efficiency of polar molecules like GABA, it adds an extra step to the sample preparation workflow and can introduce its own set of challenges. For many applications, using a HILIC column and an appropriate SIL-IS can provide accurate quantification without the need for derivatization.
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques on the recovery and matrix effect for GABA, based on published literature.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90% | Can be significant | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other small molecules, leading to higher matrix effects. |
| Liquid-Liquid Extraction (LLE) | Variable (can be lower for polar analytes) | Generally lower than PPT | Can provide cleaner extracts than PPT. | Recovery of polar analytes like GABA can be challenging and requires careful solvent selection. |
| Solid-Phase Extraction (SPE) | > 85% | Minimal | Provides the cleanest extracts, significantly reducing matrix effects. | More time-consuming and expensive than PPT or LLE. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., d2-GABA at a known concentration).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 100 µL of the pre-treated plasma sample (e.g., diluted 1:1 with water containing the internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute GABA and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for GABA analysis.
Caption: Troubleshooting logic for matrix effects.
References
Validation & Comparative
A Comparative Analysis of Gamma-Glu-Abu and Glutathione on the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Gamma-Glu-Abu (γ-Glu-Abu) and glutathione (GSH) as modulators of the Calcium-Sensing Receptor (CaSR). The information presented is supported by experimental data to assist researchers in understanding the nuances of these compounds in the context of CaSR activation and signaling.
Introduction to CaSR and its Modulators
The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] It is a crucial regulator of parathyroid hormone (PTH) secretion and urinary calcium excretion.[1] Beyond its role in calcium regulation, CaSR is involved in various physiological processes, making it an attractive target for drug development.
Both this compound and glutathione are γ-glutamyl peptides that have been identified as positive allosteric modulators (PAMs) of the CaSR.[2][3] They enhance the receptor's sensitivity to its primary ligand, extracellular calcium (Ca²⁺o), rather than directly activating it in the absence of Ca²⁺o.[2] This guide will delve into a comparative analysis of their efficacy and the experimental methodologies used to characterize their interaction with CaSR.
Quantitative Comparison of CaSR Activation
The potency of this compound and glutathione in activating the CaSR has been quantified by measuring their half-maximal effective concentration (EC₅₀) in cell-based assays. These assays typically involve HEK-293 cells stably expressing the human CaSR and measuring the intracellular calcium mobilization in response to the compounds in the presence of a fixed concentration of extracellular calcium.
| Compound | Cell Line | Assay Type | Extracellular Ca²⁺ (mM) | EC₅₀ (µM) | Reference |
| This compound | HEK-293 | Intracellular Ca²⁺ Mobilization | Not specified | 0.21 | MedchemExpress |
| Glutathione (GSH) | HEK-293 | Intracellular Ca²⁺ Mobilization | 2.5 | ~1-10 | |
| S-methylglutathione | HEK-293 | Intracellular Ca²⁺ Mobilization | 2.5 | <1 | |
| γ-Glu-Ala | HEK-293 | Intracellular Ca²⁺ Mobilization | 2.5 | ~10 |
Note: The EC₅₀ value for this compound was obtained from a commercial source and the exact experimental conditions were not detailed. The EC₅₀ for glutathione is presented as a range based on graphical data from the cited literature.
Experimental Protocols
A key experiment to assess the activity of compounds on the CaSR is the measurement of intracellular calcium ([Ca²⁺]i) mobilization. This is a direct functional readout of CaSR activation through the Gq/11 signaling pathway.
Intracellular Calcium Mobilization Assay
Objective: To determine the potency (EC₅₀) of this compound and glutathione in activating the CaSR by measuring changes in intracellular calcium concentration.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human Calcium-Sensing Receptor (hCaSR).
Materials:
-
HEK-293 cells expressing hCaSR
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
This compound
-
Glutathione (GSH)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Culture and Plating:
-
Culture HEK-293-hCaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS). The final concentration of Fura-2 AM is typically 2-5 µM. Pluronic F-127 (0.02%) is often included to aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of this compound and glutathione in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the compounds in HBSS containing a fixed concentration of extracellular Ca²⁺ (e.g., 2.5 mM).
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader capable of ratiometric measurement.
-
Excite Fura-2 at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence reading before adding the compounds.
-
Add the different concentrations of this compound or glutathione to the wells.
-
Record the fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the change in the F340/F380 ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.
-
Signaling Pathways and Visualizations
Upon activation by agonists like this compound and glutathione in the presence of extracellular calcium, the CaSR initiates intracellular signaling cascades primarily through two major G-protein pathways: Gq/11 and Gi/o.
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, leading to a measurable increase in intracellular calcium.
-
Gi/o Pathway: The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for comparing CaSR modulators.
Caption: CaSR Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Specificity of Gamma-Glu-Abu for the Calcium-Sensing Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gamma-Glu-Abu's performance as a Calcium-Sensing Receptor (CaSR) agonist against other known allosteric modulators. The information presented is supported by experimental data to validate its specificity and efficacy, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to this compound and the Calcium-Sensing Receptor
The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis. It is primarily activated by extracellular calcium ions (Ca²⁺) and is a key regulator of parathyroid hormone (PTH) secretion. The CaSR possesses multiple allosteric binding sites, making it a target for various endogenous and synthetic modulators.
Gamma-glutamyl-alpha-aminobutyrate (this compound) is a dipeptide that has been identified as an agonist of the CaSR. It is also recognized as a "kokumi" substance, a class of compounds that enhance the five basic tastes (sweet, sour, salty, bitter, and umami) and are perceived through the CaSR. Understanding the specificity and potency of this compound is crucial for its potential application as a pharmacological tool or therapeutic agent.
Comparative Analysis of CaSR Modulator Potency
The efficacy of various CaSR modulators is typically determined by their half-maximal effective concentration (EC₅₀) in in-vitro assays, most commonly through measuring intracellular calcium mobilization in HEK-293 cells stably expressing the CaSR. A lower EC₅₀ value indicates higher potency.
| Compound | Type | Cell Line | EC₅₀ (µM) |
| This compound | Agonist | HEK-293 | 0.21 |
| L-Phenylalanine | Positive Allosteric Modulator | HEK-293 | 300 |
| Glutathione (GSH) | Positive Allosteric Modulator | HEK-293 | < 1 |
| Oxidized Glutathione (GSSG) | Positive Allosteric Modulator | HEK-293 | < 1 |
Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may vary. Direct comparative studies under identical conditions are limited.
Based on available data, this compound demonstrates potent agonistic activity at the CaSR, with a significantly lower EC₅₀ compared to the endogenous allosteric modulator L-Phenylalanine. Its potency appears to be in a similar range to that of glutathione and its oxidized form.
Validating Specificity: The Path Forward
A critical aspect of validating a compound for pharmacological use is to determine its specificity for the intended target. For this compound, this involves assessing its activity against a panel of other G-protein-coupled receptors. Currently, there is a lack of publicly available data from comprehensive selectivity profiling of this compound against other GPCRs. Such studies are essential to confirm that its effects are mediated solely through the CaSR and to rule out off-target effects that could lead to undesirable side effects.
Experimental Protocols
Generation of a Stable CaSR-Expressing HEK-293 Cell Line
A common method for studying CaSR activation is the use of a Human Embryonic Kidney (HEK-293) cell line that has been genetically engineered to stably express the human CaSR.
Workflow for Generating a Stable Cell Line:
Caption: Workflow for creating a stable CaSR-expressing cell line.
Intracellular Calcium Mobilization Assay (FLIPR)
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method used to measure changes in intracellular calcium concentration following receptor activation.
Experimental Workflow for FLIPR Assay:
Caption: A typical workflow for a FLIPR calcium mobilization assay.
CaSR Signaling Pathways
Activation of the CaSR by agonists like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and Gi/o G-proteins.
Caption: Simplified CaSR signaling pathways upon activation.
Gq/11 Pathway: Upon activation, the CaSR stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a measurable increase in cytosolic calcium.
Gi/o Pathway: Activation of the Gi/o pathway by the CaSR leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP).
Conclusion
This compound is a potent agonist of the calcium-sensing receptor. The available data suggests it has a higher potency than the endogenous modulator L-phenylalanine. However, to fully validate its specificity and establish it as a reliable pharmacological tool, further studies are required. Specifically, comprehensive selectivity profiling against a broad range of other GPCRs is necessary to exclude off-target effects. Furthermore, direct comparative studies with other known CaSR modulators, such as cinacalcet and NPS R-568, under identical experimental conditions would provide a more definitive assessment of its relative potency and efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.
Structure-Activity Relationship of γ-Glutamyl-α-Aminobutyric Acid (γ-Glu-Abu) and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of γ-glutamyl-α-aminobutyric acid (γ-Glu-Abu) and its derivatives. While direct and extensive SAR studies on a wide range of γ-Glu-Abu derivatives are limited in publicly available literature, this document synthesizes findings from closely related γ-glutamyl dipeptides to infer potential SAR principles. The focus is on their synthesis, biological activity, and the experimental methods used for their evaluation.
Introduction
γ-Glutamyl dipeptides are naturally occurring molecules involved in various physiological processes, most notably as intermediates in glutathione metabolism.[1] The unique γ-linkage provides resistance to gastrointestinal digestion and peptidases, leading to greater stability and a longer half-life in the body compared to standard α-peptides. Alterations in the structure of these dipeptides can significantly impact their biological activity, making them interesting candidates for drug development. This guide explores the known and potential interactions of these compounds with neurological and other biological targets.
Biosynthesis and Metabolism of γ-Glutamyl Dipeptides
The synthesis of γ-glutamyl dipeptides can occur through the action of γ-glutamyltransferase (GGT), an enzyme that transfers the γ-glutamyl moiety from donors like glutathione to an acceptor amino acid.[2][3] Glutamate-cysteine ligase (GCL), the first enzyme in glutathione synthesis, can also produce γ-glutamyl dipeptides by ligating glutamate to amino acids other than cysteine.[4] The metabolism of these dipeptides often involves cleavage back to their constituent amino acids, a process that can be influenced by their structure.
Caption: Biosynthesis and metabolism of γ-glutamyl dipeptides.
Potential Biological Targets and Signaling Pathways
Research on γ-glutamyl dipeptides suggests potential interactions with several key biological targets, primarily in the nervous system.
N-Methyl-D-Aspartate (NMDA) Receptors
Some γ-glutamyl derivatives have been shown to interact with NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[5] For instance, γ-D-glutamylglycine acts as an NMDA receptor antagonist. The activity of these dipeptides at NMDA receptors appears to be dependent on the nature of the C-terminal amino acid.
Calcium-Sensing Receptor (CaSR)
Certain γ-glutamyl peptides, particularly those with sulfur-containing amino acids, have been identified as allosteric modulators of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor involved in regulating calcium homeostasis and has been implicated in various physiological processes. The interaction with CaSR is dependent on the presence of the γ-glutamyl residue.
Caption: Potential signaling pathways for γ-Glu-Abu derivatives.
Comparative Analysis of γ-Glutamyl Dipeptide Derivatives
Due to the lack of a systematic SAR study on a series of γ-Glu-Abu derivatives, we present a comparative table based on a study of γ-L-glutamyl-S-(2-propenyl)-L-cysteine and related compounds to illustrate the principles of SAR in this class of molecules. This serves as a model for how structural modifications can influence biological activity.
| Compound ID | Structure of C-terminal Amino Acid | Modification | CaSR Activity (EC50, µM) |
| 1 | S-methyl-L-cysteine | Methyl group on sulfur | 130 |
| 2 | S-allyl-L-cysteine | Allyl group on sulfur | 230 |
| 3 | S-allyl-L-cysteine sulfoxide | Oxidation of sulfur | 110 |
| 4 | S-propyl-L-cysteine | Propyl group on sulfur | 180 |
| 5 | S-propyl-L-cysteine sulfoxide | Oxidation of sulfur | 140 |
Data is representative and adapted from studies on related compounds to illustrate SAR principles.
From this representative data, we can infer potential SAR trends for γ-Glu-Abu derivatives:
-
Size and Nature of the Side Chain: The size and lipophilicity of the side chain on the C-terminal amino acid (in this case, the 'Abu' moiety) can influence activity.
-
Oxidation State: The oxidation state of heteroatoms within the side chain (e.g., sulfur) can significantly alter the potency.
-
Stereochemistry: The stereochemistry of both the glutamate and the C-terminal amino acid is likely to be critical for receptor interaction.
Experimental Protocols
Synthesis of γ-Glutamyl Dipeptides
A general method for the synthesis of γ-glutamyl dipeptides involves a two-step, one-pot procedure.
Protocol 1: One-Pot Synthesis of γ-Glutamyl Derivatives
-
Formation of N-phthaloyl-L-glutamic anhydride: L-glutamic acid and phthalic anhydride are heated to remove water, followed by treatment with acetic anhydride.
-
Acylation and Deprotection: The resulting anhydride is reacted with the desired amino acid (e.g., α-aminobutyric acid) in a suitable solvent like DMF. The N-phthaloyl protecting group is then removed using hydrazine hydrate. The final product is precipitated and purified.
Caption: Workflow for the synthesis of γ-glutamyl dipeptides.
Biological Activity Assays
Protocol 2: Calcium-Sensing Receptor (CaSR) Activity Assay
This assay measures the ability of a compound to activate the CaSR, typically expressed in a cell line like HEK-293.
-
Cell Culture: HEK-293 cells stably expressing the human CaSR are cultured under standard conditions.
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: The test compound (γ-glutamyl derivative) is applied to the cells at various concentrations.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration that elicits a half-maximal response) is calculated.
Protocol 3: NMDA Receptor Binding Assay
This assay determines the affinity of a compound for the NMDA receptor.
-
Membrane Preparation: Synaptic plasma membranes are prepared from a suitable brain region (e.g., rat cortex).
-
Radioligand Binding: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition constant).
Conclusion
The structure-activity relationship of γ-Glu-Abu and its derivatives remains an area with significant potential for further research. Based on studies of related γ-glutamyl dipeptides, it is evident that modifications to the C-terminal amino acid, including the size, lipophilicity, and oxidation state of its side chain, can profoundly influence biological activity. The primary known targets for this class of compounds are NMDA receptors and the Calcium-Sensing Receptor, suggesting their potential utility in modulating neurological and other physiological processes. Further systematic studies are required to fully elucidate the SAR of γ-Glu-Abu derivatives and to explore their therapeutic potential. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for understanding structure-activity relationships for the glutamate binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gamma-Glu-Abu and Other Kokumi Compounds
Unveiling the nuances of taste enhancement in food and pharmaceutical applications
For researchers and professionals in the fields of sensory science and drug development, understanding the subtle yet significant impact of kokumi compounds is paramount. These substances, while often tasteless on their own, enhance the perception of sweet, salty, and umami tastes, contributing to a sensation of "mouthfulness," richness, and a long-lasting flavor profile. This guide provides a comparative analysis of γ-L-glutamyl-α-aminobutyric acid (Gamma-Glu-Abu) and other prominent kokumi compounds, supported by experimental data to aid in their effective application.
Quantitative Comparison of Kokumi Compounds
The following table summarizes the sensory thresholds and in vitro activity of various kokumi compounds. The data has been compiled from multiple studies, and direct comparisons should be made with consideration of the varying experimental conditions. The potency of these compounds is often evaluated based on their sensory detection threshold and their ability to activate the calcium-sensing receptor (CaSR), a key mechanism in kokumi perception.[1][2][3][4][5]
| Compound | Type | Sensory Threshold (mmol/L) | CaSR Activation (EC50, µM) | Key Sensory Attributes |
| This compound | γ-Glutamyl Peptide | Not explicitly reported in comparative studies | Data not available in direct comparison | Enhances mouthfulness and complexity |
| γ-Glu-Val-Gly | γ-Glutamyl Peptide | ~0.02 (in chicken broth) | 0.03 - 0.075 | Potent enhancer of continuity, mouthfulness, and thick flavor. |
| γ-Glu-Cys-Gly (GSH) | γ-Glutamyl Peptide | ~0.2 (in chicken broth) | 0.16 - 0.46 | Enhances umami, salty, and sweet tastes. |
| γ-Glu-Leu | γ-Glutamyl Peptide | 3.3 - 9.4 (in aqueous solution) | Data not available | Imparts a slightly astringent sensation alone; enhances savory notes in a matrix. |
| γ-Glu-Val | γ-Glutamyl Peptide | 3.3 - 9.4 (in aqueous solution) | Data not available | Similar sensory profile to γ-Glu-Leu. |
| Gly-Leu-Pro-Asp | Other Peptide | Not explicitly reported | Not applicable (does not primarily act via CaSR) | Contributes to complexity and palatability in savory applications. |
| Gly-His-Gly-Asp | Other Peptide | Not explicitly reported | Not applicable | Enhances umami, salty, and sour tastes. |
Experimental Protocols
Sensory Evaluation
A descriptive sensory analysis is a standard method to quantify the kokumi effect of different compounds.
Objective: To determine and compare the sensory thresholds and taste-enhancing properties of kokumi compounds.
Methodology:
-
Panelist Training: A panel of trained sensory experts (typically 10-15 individuals) is selected. They are trained to recognize and score the intensity of basic tastes (sweet, salty, sour, bitter, umami) and kokumi-specific attributes (mouthfulness, thickness, continuity, and complexity) using reference solutions.
-
Sample Preparation: The kokumi compounds are dissolved in a base solution, which can be distilled water or a model food system like a simple chicken broth or a solution containing monosodium glutamate (MSG) and sodium chloride to mimic a savory food matrix. A range of concentrations for each compound is prepared.
-
Evaluation Procedure: Panelists are presented with the samples in a randomized and blind manner. They are instructed to rinse their mouths with purified water between samples.
-
Data Analysis: The taste intensity scores for each attribute are recorded. The detection threshold is determined as the lowest concentration at which a significant number of panelists can detect a difference from the plain base solution. The enhancement effect is measured by comparing the taste intensity scores of the base solution with and without the added kokumi compound. Statistical analysis (e.g., ANOVA) is used to determine significant differences.
Calcium Imaging Assay
This in vitro assay is used to measure the activation of the calcium-sensing receptor (CaSR) by kokumi compounds.
Objective: To quantify the potency of kokumi compounds in activating the CaSR.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are genetically engineered to express the human calcium-sensing receptor (CaSR). The cells are cultured in a suitable medium until they reach a desired confluency.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.
-
Compound Application: The cultured cells are washed, and a baseline fluorescence is measured. The kokumi compounds, dissolved in a physiological buffer, are then added to the cells at various concentrations.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence plate reader or a confocal microscope.
-
Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve. The half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximum response, is calculated from this curve. A lower EC50 value indicates a higher potency of the compound in activating the CaSR.
Signaling Pathways and Experimental Workflows
The perception of kokumi is primarily mediated by the activation of the Calcium-Sensing Receptor (CaSR) on taste bud cells. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating kokumi compounds.
Caption: Kokumi Compound Signaling Pathway via CaSR Activation.
Caption: Experimental Workflow for Kokumi Compound Comparison.
References
- 1. Generation and identification of kokumi compounds and their validation by taste-receptor assay: An example with dry-cured lamb meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the calcium-sensing receptor by glutathione maillard products: Implications for kokumi sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the calcium-sensing receptor by glutathione maillard products: Implications for kokumi sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Reactivity of Gamma-Glutamyl Derivatives with Glutamate Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of gamma-glutamyl compounds with major glutamate receptor subtypes. Due to a lack of specific experimental data for Gamma-Glu-Abu (γ-glutamyl-α-aminobutyric acid) in publicly available research, this document will focus on the well-characterized analogue, Gamma-L-glutamyl-L-glutamate (γ-Glu-Glu), as a representative gamma-glutamyl dipeptide. This will allow for a data-driven comparison with endogenous glutamate across the primary glutamate receptor families: NMDA, AMPA, Kainate, and metabotropic glutamate receptors (mGluRs).
Comparative Activity at Glutamate Receptors
The following table summarizes the known activity of Glutamate and γ-Glu-Glu at different glutamate receptor subtypes. This data is compiled from radioligand binding and functional assays.
| Compound | Receptor Subtype | Assay Type | Key Findings | Reference |
| Glutamate | NMDA | Radioligand Binding | High affinity agonist | [1][2] |
| AMPA | Electrophysiology | Potent agonist, rapid activation | [3] | |
| Kainate | Electrophysiology | Agonist | [4][5] | |
| mGluRs (Groups I, II, III) | Functional Assays | Agonist for all groups | ||
| γ-Glu-Glu | NMDA | Calcium Imaging ([Ca2+]i) | Partial agonist, greater efficacy at GluN2B-containing receptors. Potentiates glutamate response at low concentrations. | F-127, pluronic acid |
Signaling Pathways of Glutamate Receptors
Understanding the signaling pathways of the different glutamate receptors is crucial for interpreting the functional consequences of cross-reactivity.
Ionotropic Glutamate Receptor Signaling
NMDA, AMPA, and Kainate receptors are ionotropic, meaning they form ion channels that open upon ligand binding, leading to rapid changes in membrane potential.
Activation of AMPA and Kainate receptors primarily leads to Na+ influx and membrane depolarization. NMDA receptor activation requires both glutamate and a co-agonist (glycine or D-serine) binding, as well as prior membrane depolarization to remove a magnesium block. This allows for significant Ca2+ influx, which acts as a second messenger to activate numerous downstream signaling cascades.
Metabotropic Glutamate Receptor Signaling
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger systems. They are classified into three groups.
Group I mGluRs (mGlu1 and mGlu5) couple to Gq proteins to activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Groups II (mGlu2, mGlu3) and III (mGlu4, mGlu6, mGlu7, mGlu8) are coupled to Gi/o proteins and inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the cross-reactivity of compounds with glutamate receptors.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the glutamate receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radiolabeled ligand (e.g., [3H]CGP39653 for NMDA receptors), and a range of concentrations of the unlabeled test compound (e.g., γ-Glu-Glu). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion currents flowing through receptor channels in response to the application of a compound, providing information on its functional activity (agonist, antagonist, or modulator).
Methodology:
-
Cell Preparation: Culture cells expressing the target glutamate receptor subtype (e.g., HEK293 cells transfected with specific NMDA receptor subunits) or use primary neurons.
-
Recording Setup: Place a glass micropipette filled with an internal solution onto the surface of a single cell to form a high-resistance seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Drug Application: Perfuse the cell with an external solution containing a known agonist for the receptor of interest to establish a baseline response. Then, co-apply the agonist with the test compound, or apply the test compound alone, to observe its effect on the ion current.
-
Data Acquisition: Record the changes in membrane current using an amplifier and digitizer.
-
Data Analysis: Analyze the amplitude, kinetics (activation and deactivation rates), and dose-response relationship of the currents to characterize the functional effect of the test compound.
Conclusion
While direct experimental data on the cross-reactivity of this compound with glutamate receptors is currently limited in the scientific literature, the analysis of its close analogue, γ-Glu-Glu, reveals a degree of interaction, particularly as a partial agonist at NMDA receptors. This suggests that other gamma-glutamyl derivatives may also exhibit activity at glutamate receptors.
The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of the binding affinity and functional activity of novel compounds like this compound at the various glutamate receptor subtypes. Such studies are essential for understanding the pharmacological profile of these compounds and their potential therapeutic applications or off-target effects. Researchers are encouraged to employ these methodologies to generate the necessary data to fully characterize the interaction of this compound and other novel molecules with the glutamatergic system.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Sourced Gamma-Aminobutyric Acid (GABA)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic and Fermentation-Derived GABA
Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is of significant interest for its potential therapeutic applications in managing anxiety, stress, and other neurological conditions.[1][2] Commercially available GABA is primarily produced through two main routes: chemical synthesis and microbial fermentation, the latter being a natural sourcing method.[3][4][5] This guide provides a detailed comparative study of synthetic and naturally sourced GABA, presenting available experimental data to aid researchers and drug development professionals in making informed decisions.
Production Methods: A Tale of Two Processes
The method of production is a key differentiator between synthetic and naturally sourced GABA, influencing purity, potential byproducts, and environmental impact.
Naturally Sourced (Fermentation) GABA: This method utilizes microorganisms, predominantly lactic acid bacteria (LAB) such as Lactobacillus brevis and Lactobacillus plantarum, to produce GABA through the decarboxylation of L-glutamic acid. This biosynthetic process is generally considered safe, eco-friendly, and sustainable. The fermentation conditions, including pH, temperature, and media composition, are critical factors that are optimized to maximize GABA yield.
Synthetic GABA: Chemical synthesis of GABA can be achieved through various routes. One common method involves the conversion of pyrrolidinone. Other more complex, multi-step reactions can also be employed. While chemical synthesis offers a controlled and potentially high-yield production process, it may involve the use of hazardous reagents and can generate unwanted byproducts.
Comparative Data: Purity, Efficacy, and Pharmacokinetics
Objective comparison of synthetic and naturally sourced GABA requires a close examination of their chemical purity, biological activity, and behavior in the body. While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, existing research provides valuable insights.
Purity and Impurity Profile:
The purity of the final GABA product is paramount for its use in research and pharmaceutical applications. The potential impurities can differ significantly based on the production method.
| Parameter | Synthetic GABA | Naturally Sourced (Fermented) GABA | Source |
| Primary Purity | Typically high, often exceeding 99% | Can achieve high purity through optimized fermentation and purification processes | |
| Potential Impurities | Pyrrolidinone, residual solvents, and reagents from the synthesis process. | Residual components from the fermentation broth (e.g., microbial cells, media components, other metabolites). | |
| Environmental Impact | Can involve harsh chemicals and may have a larger environmental footprint. | Generally considered more environmentally friendly and sustainable. |
Pharmacokinetics and Bioavailability:
The bioavailability and pharmacokinetic profile of GABA are crucial for its therapeutic efficacy. While it is widely debated whether GABA can effectively cross the blood-brain barrier, understanding its absorption and metabolism is essential.
| Parameter | Synthetic GABA | Naturally Sourced (Fermented) GABA | Source |
| Bioavailability | Limited direct comparative data; some anecdotal claims of lower bioavailability. | Often claimed to have higher bioavailability, though direct comparative human studies are scarce. | |
| Tmax (Time to Peak Plasma Concentration) | Approximately 1-1.5 hours after oral administration. | Similar Tmax is expected, but the food matrix in naturally sourced products might influence absorption. | |
| Half-life (t1/2) | Around 5-5.2 hours. | Expected to be similar to synthetic GABA. |
Note: The pharmacokinetic data presented is based on studies of orally administered GABA and may not be specific to a direct comparison between synthetic and fermented forms.
Receptor Binding and Biological Efficacy:
The ultimate measure of GABA's effectiveness lies in its ability to bind to its receptors and elicit a biological response. The affinity of GABA for its receptors (GABA-A and GABA-B) is a critical parameter.
| Parameter | Synthetic GABA | Naturally Sourced (Fermented) GABA | Source |
| Receptor Binding Affinity (Ki) | Expected to have the same intrinsic binding affinity as the endogenous ligand. | Expected to have the same intrinsic binding affinity as the endogenous ligand. | |
| In Vivo Efficacy | Some studies show effects on stress and sleep, but evidence is considered limited. | Some studies suggest efficacy at lower doses compared to synthetic forms, potentially due to other bioactive compounds in natural sources. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for the production and analysis of GABA.
Protocol 1: Microbial Fermentation of GABA
-
Strain Selection and Inoculum Preparation: Select a high-GABA-producing strain of lactic acid bacteria (e.g., Lactobacillus plantarum). Cultivate the strain in an appropriate growth medium (e.g., MRS broth) to prepare the inoculum.
-
Fermentation: In a fermenter, combine the fermentation medium containing a carbon source (e.g., glucose), a nitrogen source, and a precursor for GABA synthesis (e.g., monosodium glutamate - MSG). Inoculate with the prepared culture.
-
Parameter Control: Maintain optimal fermentation conditions, including pH (typically 4.5-6.0), temperature (30-37°C), and anaerobic conditions, for a specified duration (e.g., 48-72 hours).
-
Harvesting and Purification: After fermentation, centrifuge the broth to separate the microbial cells. The supernatant containing GABA is then subjected to purification steps such as filtration, ion-exchange chromatography, and crystallization to obtain high-purity GABA.
Protocol 2: Chemical Synthesis of GABA (Example Route)
-
Reaction Setup: In a reaction vessel, combine the starting materials. One possible route involves the use of pyrrolidinone.
-
Reaction Conditions: The reaction is carried out under specific temperature and pressure conditions, often in the presence of a catalyst.
-
Purification: The crude product is then purified through techniques such as distillation, crystallization, and chromatography to remove unreacted starting materials, byproducts, and residual solvents.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the GABA sample (either synthetic or from fermentation) in a suitable solvent (e.g., deionized water).
-
Derivatization: As GABA lacks a chromophore, pre-column derivatization is often necessary for UV or fluorescence detection. Common derivatizing agents include o-phthalaldehyde (OPA) or dansyl chloride.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18) and a detector (UV or fluorescence).
-
Quantification: Use a calibration curve generated from GABA standards of known concentrations to quantify the amount of GABA in the sample and determine its purity.
Visualizing the Pathways and Processes
GABA Signaling Pathway
Caption: The GABA signaling pathway, illustrating synthesis, release, and receptor binding leading to neuronal inhibition.
Experimental Workflow: GABA Production and Analysis
Caption: A generalized workflow for the production, purification, and analysis of GABA from both natural and synthetic sources.
Conclusion
The choice between synthetically and naturally sourced GABA depends on the specific requirements of the research or application. Microbial fermentation offers a more sustainable and potentially purer product, free from chemical synthesis-related impurities. However, chemical synthesis provides a highly controlled production process.
A significant gap in the current scientific literature is the lack of direct, quantitative comparative studies on the purity, bioavailability, and receptor binding affinity of synthetic versus fermented GABA. Such studies are crucial to substantiate the claims of superiority of one form over the other. Future research should focus on well-designed, head-to-head comparative trials to provide the definitive data needed by the scientific and drug development communities. This will enable a more complete understanding of the potential therapeutic benefits and risks associated with each form of this important neurotransmitter.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA) | MDPI [mdpi.com]
- 4. Microbial gamma-aminobutyric acid synthesis: a promising approach for functional food and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Assessing the toxicological profile of Gamma-Glu-Abu compared to monosodium glutamate
A comprehensive review of the available scientific literature reveals a significant data gap in the toxicological profile of Gamma-Glu-Abu (γ-L-Glutamyl-α-aminobutyric acid), precluding a direct, evidence-based comparison with the extensively studied food additive, monosodium glutamate (MSG). While MSG has been the subject of numerous toxicological investigations, establishing a detailed safety profile and a "generally recognized as safe" (GRAS) status by regulatory bodies like the U.S. Food and Drug Administration (FDA), no such data exists for this compound.
This guide synthesizes the known toxicological profiles of MSG and the constituent components of this compound—glutamic acid and gamma-aminobutyric acid (GABA)—to provide a potential, albeit inferred, comparative assessment. The information presented is intended for researchers, scientists, and drug development professionals to highlight the current state of knowledge and underscore the need for empirical toxicological studies on this compound.
Executive Summary of Toxicological Data
The following table summarizes the available quantitative toxicological data for monosodium glutamate and gamma-aminobutyric acid (GABA). It is crucial to note that no direct toxicological data for this compound was found in the scientific literature.
| Toxicological Endpoint | Monosodium Glutamate (MSG) | This compound (Inferred) | Gamma-Aminobutyric Acid (GABA) |
| Acute Toxicity (LD50) | 15,000 - 18,000 mg/kg (rat, oral)[1] | Data not available | 12,680 mg/kg (mouse, oral) |
| Genotoxicity | Some studies suggest potential genotoxic effects at high concentrations, but the evidence is not conclusive.[2] | Data not available | Generally considered non-genotoxic. |
| Cytotoxicity | High concentrations can induce cytotoxicity in certain cell lines. | Data not available | Low cytotoxicity observed in various cell lines. |
| Neurotoxicity | High doses have been associated with neurotoxic effects in animal studies, particularly in neonatal rodents.[2] The relevance to human consumption at normal levels is debated. | Data not available | Generally considered non-neurotoxic and has neuroprotective properties. |
| Adverse Effects (Human) | "Chinese Restaurant Syndrome" (anecdotal reports of headache, flushing, sweating) in sensitive individuals at high doses without food.[1] | Data not available | Mild and transient side effects like drowsiness or mild gastrointestinal discomfort reported at high doses. |
| Regulatory Status | Generally Recognized as Safe (GRAS) by the US FDA.[1] | Not evaluated | Marketed as a dietary supplement in many countries. |
Toxicological Profile of Monosodium Glutamate (MSG)
Monosodium glutamate is the sodium salt of glutamic acid, a naturally occurring non-essential amino acid. It is widely used as a food additive to enhance flavor.
Acute Toxicity: MSG exhibits very low acute toxicity, with oral LD50 values in rats ranging from 15 to 18 g/kg of body weight.
Genotoxicity and Carcinogenicity: The genotoxic potential of MSG is a subject of some debate. While some in vitro studies have suggested that high concentrations of MSG could induce DNA damage, the majority of studies have not found evidence of genotoxicity or carcinogenicity at levels relevant to human consumption.
Neurotoxicity: A significant body of research has focused on the potential neurotoxicity of MSG, particularly during development. Studies in neonatal rodents administered high doses of MSG have shown evidence of neuronal damage in the hypothalamus. However, the applicability of these findings to humans consuming MSG in food is contested, as the human brain has a more developed blood-brain barrier.
Metabolic Effects: Some animal studies have linked neonatal MSG administration to the development of obesity, insulin resistance, and metabolic syndrome in adulthood. Human studies on this topic have yielded inconsistent results.
"Chinese Restaurant Syndrome": This term refers to a collection of symptoms, including headache, flushing, and sweating, reported by some individuals after consuming MSG. However, double-blind, placebo-controlled studies have largely failed to demonstrate a consistent causal relationship between MSG consumption and these symptoms when consumed with food.
Toxicological Profile of Gamma-Aminobutyric Acid (GABA)
Gamma-aminobutyric acid is the chief inhibitory neurotransmitter in the mammalian central nervous system. It is also available as a dietary supplement.
Acute Toxicity: GABA demonstrates a low acute toxicity profile. The oral LD50 in mice is reported to be 12,680 mg/kg.
Subchronic Toxicity: Studies in rats and dogs have shown no signs of toxicity at doses up to 1 g/kg/day. A 13-week subchronic toxicity study in rats found no adverse effects at doses up to 2,500 mg/kg/day.
Genotoxicity and Carcinogenicity: There is no evidence to suggest that GABA is genotoxic or carcinogenic.
Adverse Effects: In human studies, GABA is generally well-tolerated. Some mild and transient side effects, such as drowsiness, and mild abdominal discomfort, have been reported at high doses.
Inferred Toxicological Profile of this compound
In the absence of direct toxicological data, the safety profile of this compound can be cautiously inferred from the properties of its constituent amino acids and the general behavior of gamma-glutamyl dipeptides.
Metabolism: It is anticipated that this compound would be metabolized in the body by the enzyme gamma-glutamyl transpeptidase (GGT). This enzyme would cleave the dipeptide into glutamic acid and alpha-aminobutyric acid.
Toxicity of Metabolites: Both glutamic acid and GABA are endogenous amino acids with well-established metabolic pathways and generally low toxicity. Alpha-aminobutyric acid is a non-proteinogenic amino acid that is also considered to have low toxicity.
Potential for Toxicity: The toxicity of some gamma-glutamyl derivatives is linked to the molecule that is released upon cleavage by GGT. Given that the breakdown products of this compound are common, naturally occurring amino acids with low toxicity, it is plausible to hypothesize that this compound itself would exhibit a low toxicological risk. However, this remains a supposition that requires empirical validation.
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the accurate assessment of a substance's safety. Below are generalized protocols for assays relevant to the evaluation of compounds like MSG and potentially this compound.
Acute Oral Toxicity (LD50) Study (As per OECD Guideline 423)
-
Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. Dosing is sequential with a group of three animals of a single sex.
-
Dose Levels: A starting dose of 2000 mg/kg body weight is typically used. If mortality is observed, the dose is lowered for the next group. If no mortality occurs, a higher dose (e.g., 5000 mg/kg) may be tested.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the mortality data.
Bacterial Reverse Mutation Test (Ames Test) (As per OECD Guideline 471)
-
Test Strains: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (e.g., S9 mix from induced rat liver) to assess the mutagenicity of the substance and its metabolites.
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Collection: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required nutrient) is counted for each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
Visualizations
Logical Relationship of this compound Metabolism and Potential Toxicity
Caption: Inferred metabolic pathway and toxicological assessment of this compound.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for determining the in vitro cytotoxicity of a compound.
References
Comparative In Vitro Efficacy of Gamma-Glu-Abu and Other Calcium-Sensing Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Gamma-Glu-Abu (γ-Glu-Abu) against other known Calcium-Sensing Receptor (CaSR) agonists. The data presented is compiled from various in vitro studies to assist researchers and drug development professionals in evaluating the potential of γ-Glu-Abu as a CaSR modulator.
Summary of Quantitative Efficacy Data
The following table summarizes the in vitro potency of this compound and other CaSR agonists, primarily focusing on their ability to induce intracellular calcium mobilization in HEK-293 cells stably expressing the human CaSR. It is important to note that the data for this compound is sourced from a commercial supplier, while the data for other γ-glutamyl peptides and L-Phenylalanine are from a peer-reviewed study. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.
| Agonist | Cell Line | Assay Endpoint | EC50 | Source |
| This compound | HEK-293 | Intracellular Ca2+ Mobilization | 0.21 µM | MedchemExpress |
| S-methylglutathione | HEK-293 | Intracellular Ca2+ Mobilization | 1.8 µM | Broadhead et al., 2011 |
| Glutathione | HEK-293 | Intracellular Ca2+ Mobilization | 14 µM | Broadhead et al., 2011 |
| γ-Glu-Ala | HEK-293 | Intracellular Ca2+ Mobilization | 28 µM | Broadhead et al., 2011 |
| L-Phenylalanine | HEK-293 | Intracellular Ca2+ Mobilization | 1.1 mM | Broadhead et al., 2011 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Calcium-Sensing Receptor (CaSR) Signaling Pathways
Activation of the Calcium-Sensing Receptor, a G-protein coupled receptor (GPCR), initiates multiple intracellular signaling cascades. The primary pathways involve the activation of Gq/11 and Gi/o proteins.
Experimental Workflows
The in vitro efficacy of CaSR agonists is typically assessed through a series of well-established assays. The general workflow for these experiments is outlined below.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures used in the field for assessing CaSR activation.
Intracellular Calcium Mobilization Assay
This assay is a primary method for assessing the activation of Gq/11-coupled receptors like the CaSR.
-
Cell Culture and Plating:
-
HEK-293 cells stably expressing the human Calcium-Sensing Receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded into black, clear-bottom 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
-
Dye Loading:
-
The growth medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-8 AM, in the salt solution for 30-60 minutes at 37°C in the dark.
-
-
Agonist Stimulation and Measurement:
-
After dye loading, the cells are washed again to remove excess dye.
-
The plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
Baseline fluorescence is measured before the addition of CaSR agonists.
-
Varying concentrations of the test compounds (e.g., this compound, other peptides, cinacalcet) are automatically injected into the wells.
-
Fluorescence intensity is measured kinetically for a period of several minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
The peak fluorescence response is plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value for each agonist.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable and cumulative measure of Gq/11 activation compared to the transient calcium signal.
-
Cell Stimulation:
-
HEK-293 cells expressing the CaSR are seeded in a suitable multi-well plate.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Cells are then stimulated with various concentrations of CaSR agonists for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Following stimulation, the cells are lysed.
-
The concentration of IP1 in the cell lysate is determined using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, native IP1 produced by the cells competes with a labeled IP1 tracer for binding to a specific antibody.
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
A standard curve is used to convert the signal to IP1 concentration.
-
The concentration of IP1 is plotted against the agonist concentration to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is another downstream signaling event of CaSR activation.
-
Cell Culture and Serum Starvation:
-
HEK-293-CaSR cells are cultured and seeded as in the other assays.
-
Prior to the experiment, cells are typically serum-starved for several hours to reduce basal levels of ERK1/2 phosphorylation.
-
-
Agonist Stimulation:
-
Cells are stimulated with different concentrations of CaSR agonists for a short period (typically 5-15 minutes) at 37°C.
-
-
Cell Lysis and Detection of Phosphorylated ERK1/2:
-
After stimulation, cells are lysed in a buffer that preserves protein phosphorylation.
-
The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are quantified using various methods, such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK1/2 and total ERK1/2.
-
ELISA-based assays (e.g., AlphaScreen, HTRF): These are high-throughput methods that use specific antibody pairs to detect p-ERK1/2 in cell lysates.
-
-
-
Data Analysis:
-
The p-ERK1/2 signal is normalized to the total ERK1/2 signal to account for variations in cell number.
-
The normalized p-ERK1/2 levels are plotted against the agonist concentration to calculate the EC50 value.
-
Conclusion
The available in vitro data suggests that this compound is a potent agonist of the Calcium-Sensing Receptor. Its reported EC50 for intracellular calcium mobilization is in the sub-micromolar range, indicating a higher potency compared to several other γ-glutamyl peptides that have been studied. However, for a definitive comparison, it is crucial to evaluate this compound and other CaSR agonists in head-to-head studies using standardized experimental conditions and multiple downstream signaling readouts. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative efficacy studies, which are essential for the rational development of novel CaSR-targeting therapeutics.
Detecting Gamma-Glutamyl-Aminobutyric Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of small molecules like Gamma-Glutamyl-Aminobutyric acid (γ-Glu-Abu) is critical for advancing research and ensuring product quality. This guide provides a comprehensive comparison of common analytical methods for the detection of γ-Glu-Abu, focusing on sensitivity and specificity. While direct comparative studies on γ-Glu-Abu are limited, this guide draws upon established methods for the closely related and structurally similar gamma-aminobutyric acid (GABA) and other γ-glutamyl peptides. The performance data presented, therefore, serves as a robust benchmark for what can be expected for γ-Glu-Abu analysis.
The primary methods for the sensitive and specific detection of small peptides like γ-Glu-Abu are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited to different analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of amino acids and small peptides. Due to the lack of a strong chromophore in γ-Glu-Abu, derivatization is typically required to enable sensitive detection by UV-Vis or fluorescence detectors.
Common Derivatization Agents:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.
-
Dansyl Chloride: Reacts with primary and secondary amines to produce stable, fluorescent derivatives.
-
Phenylisothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamoyl (PTC) derivatives that can be detected by UV absorbance.[1]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A pre-column derivatization reagent that reacts with primary and secondary amines to yield stable, fluorescent derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity and specificity. This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry, often eliminating the need for derivatization.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar molecules like peptides. Separation is based on the differential migration of analytes in an electric field. When coupled with mass spectrometry (CE-MS), it provides a powerful tool for peptide analysis.
Comparison of Detection Method Performance
The following table summarizes the key performance characteristics of the discussed analytical methods for compounds structurally similar to γ-Glu-Abu, providing an expected benchmark for its detection.
| Method | Analyte(s) | Derivatizing Agent | Detection Limit (LOD) | Limit of Quantification (LOQ) | Linearity Range | Matrix |
| HPLC-UV | GABA & Glutamate | Phenylisothiocyanate (PITC) | Not Reported | Not Reported | 0.125 - 6.25 µmol/L (GABA) | Human Gastric Mucosa |
| UPLC-MS/MS | GABA & Glutamic Acid | None | 0.12 ng/mL (GABA) | 3.4 ng/mL (GABA) | 3.4 - 2500 ng/mL (GABA) | Human Plasma[2] |
| LC-MS/MS | GABA | None | Not Reported | 5.00 ng/mL | 5.00 - 1000 ng/mL | Human Plasma[3] |
| HPLC-ESI-MS/MS | Free GABA | None | Not Reported | 6 nM | 6 nM - 1000 nM | Human Cerebrospinal Fluid[4] |
| UHPLC-MS/MS | γ-Glu-Ile, γ-Glu-Thr, γ-Glu-Val | Benzoyl chloride (BzCl) | Not Reported | 0.5 nM (γ-Glu-Ile), 1 nM (γ-Glu-Thr, γ-Glu-Val) | 0.5 - 1000 nM | HeLa Cells[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar analytes and can be adapted for the specific analysis of γ-Glu-Abu.
Protocol 1: HPLC with Pre-column Derivatization (Adapted from GABA analysis)
This protocol outlines a general procedure for the analysis of γ-Glu-Abu using HPLC with pre-column derivatization with PITC.
1. Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile or perchloric acid).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
2. Derivatization:
-
Mix the supernatant with a solution of PITC in a coupling buffer (e.g., acetonitrile:pyridine:triethylamine:water).
-
Incubate the mixture at room temperature to allow the derivatization reaction to complete.
-
Dry the sample under vacuum to remove excess reagents.
-
Reconstitute the dried residue in the mobile phase for HPLC analysis.
3. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a low-pH aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at 254 nm.
-
Quantification: Use a calibration curve prepared with derivatized γ-Glu-Abu standards.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general workflow for the sensitive and specific quantification of γ-Glu-Abu without derivatization.
1. Sample Preparation:
-
For biological fluids like plasma or cerebrospinal fluid, perform a protein precipitation step using a solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
For tissue samples, homogenization followed by protein precipitation is necessary.
-
Dilute the supernatant with an appropriate solvent before injection.
2. LC-MS/MS Analysis:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) or a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for γ-Glu-Abu will need to be determined by infusing a standard solution.
-
Quantification: Employ a stable isotope-labeled internal standard of γ-Glu-Abu for the most accurate quantification.
Signaling Pathways and Experimental Workflows
Visualizing the experimental process and the underlying biological context is crucial for understanding the detection methods.
Caption: General experimental workflow for γ-Glu-Abu detection.
The metabolism of γ-glutamyl peptides is intrinsically linked to the γ-glutamyl cycle, which is crucial for glutathione (GSH) synthesis and amino acid transport. The enzyme γ-glutamyltransferase (GGT) plays a central role in this cycle by transferring the γ-glutamyl moiety from GSH and other γ-glutamyl compounds to acceptor molecules, including amino acids, to form new γ-glutamyl peptides.
Caption: Simplified γ-glutamyl cycle showing γ-Glu-Abu formation.
References
- 1. researchgate.net [researchgate.net]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Gamma-Glu-Abu
Essential Safety and Handling Guide for Gamma-Glu-Abu
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (γ-L-Glutamyl-L-α-aminobutyric acid). Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of research. While specific hazard data for this compound is not extensively documented, the following recommendations are based on established protocols for handling similar peptide compounds.[1][2][3][4]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure and contamination.[3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator to avoid inhalation of fine particles. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a lab coat. For larger spills, a respirator may be necessary. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is crucial for a safe laboratory environment.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
For long-term storage of the lyophilized powder, it is recommended to keep it at -20°C.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.
2.2. Reconstitution and Aliquoting
-
Solvent Selection: The appropriate solvent for reconstitution will depend on the experimental requirements. For many peptides, sterile, purified water or a suitable buffer is recommended. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution, followed by dilution with an aqueous buffer.
-
Reconstitution Technique:
-
Wear all required PPE as outlined in the table above.
-
Work in a clean, designated area, such as a laminar flow hood or a clean laboratory bench.
-
Carefully add the selected solvent to the vial containing the lyophilized peptide.
-
Gently swirl or vortex the vial to ensure the peptide dissolves completely. Avoid vigorous shaking, as this can cause peptide aggregation or degradation.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use volumes for storage.
2.3. Use in Experiments
-
Follow standard laboratory practices for all experimental procedures.
-
Keep vials containing the peptide solution closed when not in use to prevent contamination and evaporation.
-
Ensure all equipment that comes into contact with this compound is properly cleaned and decontaminated after use.
Spill Response
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.
-
Small Spills:
-
Powder: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.
-
Liquid: Absorb the spill with an inert material (e.g., absorbent pads, vermiculite) and place it in a suitable, sealed container for disposal.
-
-
Large Spills:
-
Evacuate the immediate area and prevent entry.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill and follow the cleanup procedures for small spills.
-
Ensure the area is well-ventilated during and after the cleanup process.
-
Disposal Plan
Proper disposal of this compound and associated materials is essential for laboratory safety and environmental responsibility. All waste should be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused or Expired Peptide | Unused lyophilized peptide and concentrated stock solutions should be treated as chemical waste and disposed of through your institution's hazardous waste program. |
| Contaminated Materials | All materials that have come into direct contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container. |
| Liquid Waste (e.g., cell culture media) | Depending on local regulations, liquid waste containing the peptide may require decontamination with a suitable method (e.g., treatment with 10% bleach) before disposal down the drain with copious amounts of water, or it may need to be collected for chemical waste disposal. Always consult your institution's safety guidelines. |
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a research laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
